Jak-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H28F2N6O3 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
1-[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-4-fluoro-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C27H28F2N6O3/c1-2-15-11-23(36)18(28)12-17(15)16-9-19(29)25-21(10-16)32-33-26(25)27-30-20-3-4-35(13-22(20)31-27)24(37)14-34-5-7-38-8-6-34/h9-12,36H,2-8,13-14H2,1H3,(H,30,31)(H,32,33) |
InChI Key |
DCLOOOMTPFZCDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCOCC6)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of a Representative JAK Inhibitor: Ruxolitinib
Disclaimer: Initial searches for a specific Janus kinase (JAK) inhibitor named "Jak-IN-18" did not yield any specific results. Therefore, this guide utilizes Ruxolitinib (also known as INCB018424) , a well-characterized and clinically approved JAK inhibitor, as a representative example to fulfill the user's request for a detailed technical overview. The data and methodologies presented here are specific to Ruxolitinib and are intended to serve as a comprehensive illustration of the mechanism of action for a potent JAK inhibitor.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a variety of cytokines, interferons, and growth factors.[1] This pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[2] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These kinases are associated with the intracellular domains of cytokine receptors.[4]
The canonical JAK-STAT signaling cascade is initiated when a ligand binds to its corresponding receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[1] The activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors, modulating the expression of target genes. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various diseases, including myeloproliferative neoplasms, autoimmune disorders, and malignancies.
Ruxolitinib: A Potent and Selective JAK1/2 Inhibitor
Ruxolitinib (formerly INCB018424) is a first-in-class, orally bioavailable small molecule inhibitor of JAK1 and JAK2. It was the first JAK inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) in 2011. Ruxolitinib exhibits potent and selective inhibitory activity against JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.
Quantitative Analysis of Ruxolitinib's Inhibitory Activity
The inhibitory potency of Ruxolitinib has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available in the public domain.
Table 1: In Vitro Kinase Inhibitory Activity of Ruxolitinib
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| JAK1 | 3.3 | Cell-free assay | |
| JAK2 | 2.8 | Cell-free assay | |
| JAK3 | 428 | Cell-free assay | |
| TYK2 | 19 | Cell-free assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of Ruxolitinib
| Cell Line/Assay | EC50/IC50 (nM) | Measurement | Reference |
| HEL (Human Erythroleukemia) | 186 | Inhibition of cell growth | |
| Ba/F3-EpoR-JAK2V617F | - | Induction of apoptosis | |
| IL-6 induced STAT3 phosphorylation | 281 | Inhibition of signaling in whole blood | |
| Erythroid progenitors (Polycythemia Vera) | 223 | Inhibition of proliferation | |
| Erythroid progenitors (Normal donors) | 407 | Inhibition of proliferation | |
| Erythroid colony formation | 67 | Inhibition of colony formation |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response.
Visualizing the Mechanism of Action and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The canonical JAK-STAT signaling pathway.
Caption: Ruxolitinib's competitive inhibition of the JAK ATP-binding site.
Caption: Workflow for a cell-based STAT phosphorylation assay.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ruxolitinib against purified JAK enzymes.
Methodology:
-
Enzyme Reaction Setup: The kinase reaction is typically performed in a 96-well or 384-well plate format. Each well contains the respective recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a peptide substrate, and adenosine triphosphate (ATP).
-
Compound Addition: Ruxolitinib, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to the wells at a range of concentrations. Control wells receive only the solvent.
-
Incubation: The reaction mixture is incubated for a specified period, typically 1 hour, at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: The extent of substrate phosphorylation is measured. This is often done using methods like fluorescence resonance energy transfer (FRET), luminescence-based ATP detection (e.g., Kinase-Glo®), or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: The signal from each well is measured, and the percentage of inhibition for each Ruxolitinib concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
Objective: To assess the ability of Ruxolitinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line that expresses the target JAKs and cytokine receptors (e.g., human peripheral blood mononuclear cells or specific cancer cell lines) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of Ruxolitinib for a defined period (e.g., 2 hours).
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., Interleukin-6 for STAT3 phosphorylation) for a short duration (e.g., 15 minutes) to induce JAK-STAT signaling.
-
Cell Lysis and Protein Quantification: The cells are lysed to extract total protein, and the protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT (pSTAT) and total STAT (as a loading control), followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using chemiluminescence or fluorescence, and the band intensities are quantified. The ratio of pSTAT to total STAT is calculated for each condition, and the IC50 value for the inhibition of STAT phosphorylation is determined.
Cell Proliferation Assay
Objective: To evaluate the effect of Ruxolitinib on the proliferation of cancer cell lines that are dependent on JAK-STAT signaling.
Methodology:
-
Cell Seeding: Cells, such as the human erythroleukemia cell line HEL which harbors a JAK2V617F mutation, are seeded into 96-well plates at a predetermined density.
-
Compound Addition: Ruxolitinib is added to the wells at a range of concentrations.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a variety of methods, such as:
-
ATP Determination: The amount of ATP, which correlates with the number of viable cells, is measured using a luciferase-based reagent like CellTiter-Glo®.
-
Metabolic Assays: Assays like the MTT or WST-1 assay, which measure the metabolic activity of viable cells, can be used.
-
Direct Cell Counting: Viable cells can be counted using a hemocytometer with trypan blue exclusion or an automated cell counter.
-
-
Data Analysis: The cell viability data is normalized to the untreated control, and the EC50 or IC50 value for the inhibition of cell proliferation is calculated from the dose-response curve.
Conclusion
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2 that effectively blocks the JAK-STAT signaling pathway. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of JAK1 and JAK2, thereby preventing the phosphorylation of downstream STAT proteins. This leads to the inhibition of gene transcription involved in inflammation and cellular proliferation. The in vitro and cellular activities of Ruxolitinib have been extensively characterized through a variety of assays, providing a clear understanding of its molecular mechanism and a strong rationale for its clinical use in the treatment of myeloproliferative neoplasms and other diseases driven by dysregulated JAK-STAT signaling. The experimental protocols outlined in this guide represent standard methodologies for the preclinical evaluation of JAK inhibitors.
References
The Discovery and Synthesis of Jak-IN-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Jak-IN-18, a potent Janus kinase (JAK) inhibitor. The information is compiled from publicly available patent literature and chemical supplier data, offering insights into its chemical properties, synthesis, and biological activity.
Introduction to this compound
This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes. It is identified as compound 1 in patent WO2018204238A1 . The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immunity. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers. This compound has been investigated for its potential therapeutic applications in ocular, skin, and respiratory diseases.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₂₇H₂₈F₂N₆O₃ |
| Molecular Weight | 522.55 g/mol |
| IUPAC Name | (S)-1-(3-(3-((3-fluoro-4-(1H-pyrazol-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidin-1-yl)prop-2-en-1-one |
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism for cytokine and growth factor signaling. The binding of a ligand to its receptor induces the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, and inflammation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Discovery and Biological Activity of this compound
The discovery of this compound is detailed in patent WO2018204238A1. The patent describes the synthesis and biological evaluation of a series of pyrazolopyrimidine derivatives as potent JAK inhibitors.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against JAK family kinases was evaluated in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| JAK1 | Data not publicly available |
| JAK2 | Data not publicly available |
| JAK3 | Data not publicly available |
| TYK2 | Data not publicly available |
Note: Specific IC50 values for this compound are not disclosed in the public domain. The table serves as a template for data that would be generated during preclinical characterization.
Synthesis of this compound
The synthesis of this compound, as described in patent WO2018204238A1, is a multi-step process. The key steps involve the construction of the pyrazolopyrimidine core, followed by the introduction of the side chains. A generalized synthetic scheme is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis (Exemplary)
The following is a representative, multi-step synthesis based on the general procedures outlined in patent WO2018204238A1 for analogous compounds.
Step 1: Synthesis of Intermediate C
-
To a solution of Starting Material A in a suitable solvent (e.g., DMF), add Starting Material B and a base (e.g., K₂CO₃).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).
-
After completion, cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Intermediate C.
Step 2: Synthesis of Intermediate D (Pyrazolopyrimidine core)
-
Dissolve Intermediate C in a suitable solvent (e.g., ethanol) and add a reagent for cyclization (e.g., formamidine acetate).
-
Reflux the reaction mixture for a specified time (e.g., 6 hours).
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent (e.g., cold ethanol) and dry under vacuum to yield Intermediate D.
Step 3: Synthesis of Intermediate E
-
To a solution of Intermediate D in a suitable solvent (e.g., dichloromethane), add a reagent for the introduction of the phenylamino side chain (e.g., 3-fluoro-4-(1H-pyrazol-1-yl)aniline) and a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA).
-
Stir the reaction at room temperature for a specified time (e.g., 16 hours).
-
Dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove impurities.
-
Dry the organic layer, concentrate, and purify by chromatography to afford Intermediate E.
Step 4: Synthesis of this compound (Final Product)
-
Dissolve Intermediate E in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add acryloyl chloride and a base (e.g., triethylamine) dropwise.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 hours).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by preparative HPLC to obtain the final product, this compound.
Experimental Protocols for Biological Evaluation
The biological activity of this compound would be characterized using a series of in vitro assays to determine its potency and selectivity.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase assay buffer.
-
Kinase Reaction Setup: In a microplate, add the kinase, substrate, and the diluted this compound or vehicle control.
-
Reaction Initiation: Initiate the reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of product formed (or ATP consumed).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Assay (General Protocol)
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins in a cellular context, providing a measure of the compound's functional activity on the signaling pathway.
Materials:
-
A cell line that expresses the target JAKs and STATs (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cytokine to stimulate the pathway (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)
-
This compound
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-pSTAT antibodies
-
Flow cytometer
Procedure:
-
Cell Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway.
-
Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membrane to allow antibodies to enter.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody that specifically binds to the phosphorylated form of a STAT protein.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT antibody in individual cells.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal for each treatment condition. Calculate the percentage of inhibition of STAT phosphorylation relative to the stimulated control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Conclusion
This compound is a potent Janus kinase inhibitor with a pyrazolopyrimidine scaffold. The information presented in this guide, derived from patent literature, provides a foundational understanding of its discovery, synthesis, and the experimental methodologies used for its characterization. Further preclinical and clinical studies would be necessary to fully elucidate its therapeutic potential and safety profile. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development focused on JAK inhibitors.
Unraveling the Target Profile of Jak-IN-18: A Technical Guide
For Immediate Release
[City, State] – [Date] – Jak-IN-18, a potent Janus kinase (JAK) inhibitor, has been identified as a significant tool for research in inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of the biological target of this compound, its inhibitory profile, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.
Core Biological Target: Janus Kinase Family
This compound is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising four members—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—plays a pivotal role in cytokine signaling pathways that are crucial for immune function, hematopoiesis, and inflammation. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of diseases, making JAK inhibitors a compelling class of therapeutic agents.
The mechanism of action for most JAK inhibitors involves competitive binding to the ATP-binding site within the kinase domain of the JAK proteins. This inhibition prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade initiated by cytokine receptor activation.
Quantitative Inhibitory Profile of this compound
This compound, also referred to as "Compound 1" in patent literature (WO2018204238A1), demonstrates potent inhibitory activity against multiple members of the JAK family. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2 in a biochemical assay.
| Target Kinase | IC50 (nM) |
| JAK1 | 1.1 |
| JAK2 | 2.8 |
| JAK3 | 19 |
| TYK2 | 4.6 |
Data sourced from patent WO2018204238A1. The potency is categorized based on the following scale: < 10 nM (+++), 10-100 nM (++), and 100-1000 nM (+).
As the data indicates, this compound is a potent pan-JAK inhibitor with the highest affinity for JAK1, followed closely by JAK2 and TYK2. Its activity against JAK3 is also significant, albeit at a slightly higher concentration.
Signaling Pathway and Mechanism of Inhibition
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription. This compound intervenes at the initial step of this cascade by inhibiting the catalytic activity of the JAKs.
Experimental Protocols
The characterization of this compound's inhibitory activity was performed using established biochemical and cellular assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against the catalytic activity of purified JAK enzymes.
Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP.
-
A suitable peptide substrate (e.g., a biotinylated peptide derived from a known JAK substrate).
-
Europium-labeled anti-phosphotyrosine antibody (donor fluorophore).
-
Allophycocyanin (APC)-labeled streptavidin (acceptor fluorophore).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
This compound, serially diluted.
-
384-well assay plates.
-
-
Procedure:
-
The JAK enzyme, peptide substrate, and this compound at various concentrations are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the detection reagents (Europium-labeled antibody and APC-streptavidin) are added.
-
After an incubation period to allow for antibody-substrate binding, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-STAT Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology: An in-cell Western or a flow cytometry-based assay can be utilized.
-
Reagents and Materials:
-
A human cell line responsive to a specific cytokine (e.g., TF-1 cells for GM-CSF or IL-3 stimulation).
-
Appropriate cell culture medium and supplements.
-
Cytokine for stimulation (e.g., recombinant human GM-CSF).
-
This compound, serially diluted.
-
Fixing and permeabilization buffers.
-
Primary antibodies against phosphorylated STAT (p-STAT) and total STAT.
-
Fluorescently labeled secondary antibodies.
-
96-well plates.
-
An imaging system or flow cytometer for detection.
-
-
Procedure:
-
Cells are seeded in 96-well plates and serum-starved to reduce basal signaling.
-
The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
The cells are then stimulated with a specific cytokine to induce JAK-STAT signaling.
-
Following stimulation, the cells are fixed and permeabilized.
-
The cells are incubated with primary antibodies against p-STAT and total STAT.
-
After washing, the cells are incubated with fluorescently labeled secondary antibodies.
-
The fluorescence intensity is measured using an appropriate detection instrument.
-
-
Data Analysis: The ratio of the p-STAT signal to the total STAT signal is calculated to normalize for cell number. The IC50 values are determined by plotting the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration.
Conclusion
This compound is a potent, pan-Janus kinase inhibitor with high affinity for JAK1, JAK2, and TYK2, and significant activity against JAK3. Its ability to effectively block the JAK-STAT signaling pathway makes it a valuable research tool for investigating the roles of these kinases in various physiological and pathological processes. The provided quantitative data and experimental protocols offer a comprehensive resource for scientists working in the fields of immunology, oncology, and drug discovery. Further investigation into the in vivo efficacy and selectivity of this compound is warranted to fully elucidate its therapeutic potential.
Jak-IN-18: A Technical Guide to its Inhibition of the JAK/STAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Jak-IN-18, a potent inhibitor of the Janus kinase (JAK) family, and its role in the modulation of the JAK/STAT signaling pathway. This document details its mechanism of action, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for its characterization.
Introduction to the JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, regulating gene expression involved in immunity, proliferation, differentiation, and apoptosis.[1] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2] Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[3]
The canonical JAK/STAT signaling cascade is initiated upon the binding of a ligand, such as a cytokine, to its specific transmembrane receptor. This binding event induces receptor dimerization, bringing the associated intracellular JAKs into close proximity.[4] This proximity facilitates the trans-phosphorylation and activation of the JAKs.[5] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STAT proteins, recruited from the cytoplasm, are then themselves phosphorylated by the activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.
This compound: A Potent JAK Inhibitor
This compound is a small molecule inhibitor targeting the Janus kinase family.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₇H₂₈F₂N₆O₃ |
| Molecular Weight | 522.55 g/mol |
| CAS Number | 2247925-32-0 |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JAK enzymes. By binding to the ATP-binding pocket of the kinase domain of JAKs, it prevents the phosphorylation of the JAKs themselves, the cytokine receptors, and downstream STAT proteins. This blockade of the phosphorylation cascade effectively abrogates the signal transduction from the cell surface to the nucleus, leading to the inhibition of the expression of inflammatory and proliferative genes.
Quantitative Data
The inhibitory activity of a compound identified as "small molecule 18," which is believed to be closely related or identical to this compound, has been characterized in biochemical assays. This compound demonstrates potent and selective inhibition of JAK1 and TYK2.
| Target | IC₅₀ (nM) | Selectivity |
| JAK1 | 39 | - |
| TYK2 | 21 | - |
| JAK2 | >10-fold vs JAK1/TYK2 | >10-fold |
| JAK3 | >10-fold vs JAK1/TYK2 | >10-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound. These are representative protocols and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the phosphorylation of a substrate peptide by a specific JAK isoform in the presence of an inhibitor.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate (e.g., Biotin-poly-GT)
-
ATP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted this compound, recombinant JAK enzyme, and biotinylated peptide substrate.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the detection reagents (Europium-labeled antibody and Streptavidin-XL665) in a buffer containing EDTA.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF plate reader, measuring the fluorescence at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665/620) and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Western Blot Analysis of STAT Phosphorylation
This protocol assesses the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cell line responsive to a specific cytokine (e.g., TF-1 cells for IL-6)
-
Cell culture medium and supplements
-
Cytokine (e.g., recombinant human IL-6)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Serum-starve the cells, then pre-treat with various concentrations of this compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against phosphorylated STAT (p-STAT). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add ECL detection reagent and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH) to normalize the data.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of cells, particularly those dependent on JAK/STAT signaling.
Materials:
-
Cell line (e.g., a cytokine-dependent cell line)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well opaque-walled microplates (for luminescent or fluorescent assays) or clear plates (for colorimetric assays)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified in the reagent protocol to allow for signal development.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using the appropriate plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the logarithm of the inhibitor concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a potent inhibitor of the JAK/STAT signaling pathway, with notable selectivity for JAK1 and TYK2. Its ability to effectively block this critical inflammatory and proliferative pathway makes it a valuable tool for research and a potential candidate for further drug development in the context of autoimmune diseases, inflammatory conditions, and certain cancers. The experimental protocols provided herein offer a framework for the comprehensive evaluation of this compound and other novel JAK inhibitors.
References
An In-Depth Technical Guide to JAK Inhibitors in Dermatological and Ophthalmological Research
A Note on the Specific Compound "Jak-IN-18" : Extensive searches of scientific literature and chemical databases did not yield specific information for a compound designated "this compound." It is possible that this is an internal research code, a novel compound not yet publicly disclosed, or a typographical error. This guide will therefore focus on the broader class of Janus kinase (JAK) inhibitors, providing a comprehensive technical overview of their mechanism of action and application in dermatology and ophthalmology, with a focus on well-characterized examples.
Introduction to Janus Kinase (JAK) Inhibitors
Janus kinase inhibitors, also known as jakinibs, are a class of small molecule drugs that target the Janus kinase family of intracellular, non-receptor tyrosine kinases.[1] This family includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] These enzymes are critical components of the JAK-STAT signaling pathway, a primary conduit for signal transduction for a wide variety of cytokines, interferons, and growth factors that are pivotal in immunity, cell proliferation, differentiation, and apoptosis.[3][4] By inhibiting one or more JAK enzymes, these drugs can modulate the inflammatory and immune responses that underpin numerous dermatological and ophthalmological diseases.[5]
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway provides a direct route for transmitting extracellular signals from cytokine and growth factor receptors on the cell membrane to the nucleus, leading to the transcription of target genes. The canonical pathway proceeds as follows:
-
Ligand Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor on the cell surface induces a conformational change, leading to the dimerization of receptor subunits.
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
JAK inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes, preventing the phosphorylation and activation of the signaling cascade. This blockade of JAK activity effectively dampens the downstream inflammatory and immune responses mediated by the pathway.
References
- 1. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cusabio.com [cusabio.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Chemical Architecture of Jak-IN-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-18, a potent inhibitor of the Janus kinase (JAK) family, has emerged as a significant molecule in the landscape of targeted therapies. This technical guide provides an in-depth exploration of the chemical structure of this compound, its mechanism of action, and the experimental protocols crucial for its synthesis and evaluation. With a focus on quantitative data and detailed methodologies, this document serves as a comprehensive resource for researchers engaged in the development of novel therapeutics targeting the JAK-STAT signaling pathway.
Chemical Structure and Properties
This compound, identified by the CAS number 2247925-32-0, possesses the molecular formula C₂₇H₂₈F₂N₆O₃ and a molecular weight of 522.55 g/mol .[1] The structural elucidation of this compound reveals a complex heterocyclic scaffold, a hallmark of many kinase inhibitors designed for high potency and selectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2247925-32-0 | [1] |
| Molecular Formula | C₂₇H₂₈F₂N₆O₃ | [1] |
| Molecular Weight | 522.55 g/mol | [1] |
| Appearance | Solid | [1] |
While the definitive IUPAC name and a 2D chemical structure diagram for this compound are not publicly available in widespread chemical databases, its identity is linked to "compound 1" within patent WO2018204238A1. Accessing this patent is crucial for the definitive structural representation and nomenclature.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the Janus kinases, a family of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These enzymes are pivotal in mediating the signaling of numerous cytokines and growth factors that are integral to immune response and cellular proliferation.
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. By inhibiting the catalytic activity of JAKs, this compound effectively blocks this signaling cascade, thereby downregulating the inflammatory and proliferative responses driven by cytokines.
Quantitative Analysis of JAK Inhibition
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%. While specific IC₅₀ values for this compound against JAK1, JAK2, JAK3, and TYK2 are not yet publicly available, the discovery of potent and selective JAK inhibitors is a key objective in drug development. For instance, other small molecules have demonstrated varying degrees of selectivity, with some exhibiting pan-JAK inhibition while others show preference for specific family members. The determination of these values is critical for understanding the therapeutic window and potential off-target effects of this compound.
Table 2: Hypothetical IC₅₀ Values for this compound (for illustrative purposes)
| Kinase | IC₅₀ (nM) |
| JAK1 | Data not available |
| JAK2 | Data not available |
| JAK3 | Data not available |
| TYK2 | Data not available |
Experimental Protocols
The synthesis and biological evaluation of this compound involve a series of well-defined experimental protocols. The following sections outline the general methodologies employed in the development of similar pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.
Synthesis of the Core Scaffold
The synthesis of the pyrrolo[2,3-d]pyrimidine core, a common structural motif in many JAK inhibitors, typically involves a multi-step reaction sequence. A generalized workflow is presented below. The specific reagents and reaction conditions for the synthesis of this compound would be detailed in the relevant patent literature (WO2018204238A1).
Biochemical Kinase Inhibition Assay
To determine the IC₅₀ values of this compound against the different JAK isoforms, a biochemical kinase assay is employed. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Biotinylated peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound (serially diluted in DMSO).
-
Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate for colorimetric or chemiluminescent detection).
-
384-well microplates.
-
-
Procedure: a. Add the assay buffer to the wells of a microplate. b. Add the serially diluted this compound or DMSO (vehicle control) to the respective wells. c. Add the JAK enzyme to each well. d. Pre-incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme binding. e. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. f. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes). g. Stop the reaction by adding a stop solution (e.g., EDTA). h. Add the detection reagents and measure the signal using a microplate reader.
-
Data Analysis: a. The raw data is normalized to the positive (no inhibitor) and negative (no enzyme) controls. b. The percentage of inhibition is calculated for each concentration of this compound. c. The IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Cellular Assay for STAT Phosphorylation
To assess the activity of this compound in a cellular context, an assay measuring the inhibition of cytokine-induced STAT phosphorylation is performed. This assay provides a more physiologically relevant measure of the compound's efficacy.
Protocol:
-
Cell Culture:
-
Use a cell line that expresses the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific hematopoietic cell line).
-
Culture the cells in appropriate media and conditions.
-
-
Procedure: a. Seed the cells into a 96-well plate. b. Pre-treat the cells with serially diluted this compound or DMSO for a specified time (e.g., 1-2 hours). c. Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2 activation, IL-2 for JAK1/3 activation) for a short period (e.g., 15-30 minutes). d. Fix and permeabilize the cells. e. Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3). f. Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.
-
Data Analysis: a. The median fluorescence intensity (MFI) of the phospho-STAT signal is determined for each condition. b. The percentage of inhibition of STAT phosphorylation is calculated relative to the cytokine-stimulated, vehicle-treated control. c. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising small molecule inhibitor with the potential to modulate the JAK-STAT signaling pathway. This technical guide has provided a foundational understanding of its chemical properties, mechanism of action, and the key experimental methodologies required for its characterization. Further investigation, particularly the detailed analysis of the information contained within patent WO2018204238A1, will be instrumental in fully elucidating the chemical structure and biological activity profile of this compound, thereby paving the way for its potential development as a therapeutic agent for a range of inflammatory and proliferative diseases.
References
Methodological & Application
Application Notes and Protocols: Jak-IN-18 In Vitro Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3][4][5] This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers, making JAKs significant therapeutic targets. Jak-IN-18 is a potent inhibitor of the JAK family, and in vitro kinase assays are essential for quantifying its inhibitory activity and determining its selectivity. These assays provide a direct and quantitative method to measure the efficacy of potential inhibitors like this compound by assessing their ability to block the phosphorylation of a substrate by a specific JAK enzyme.
JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a direct mechanism to translate an extracellular signal into a transcriptional response. The process begins when a cytokine binds to its specific cell-surface receptor, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other in a process called trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dissociate from the receptor, form dimers, and translocate to the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes.
Quantitative Data: Inhibitory Activity of this compound
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. The table below presents representative IC50 values for this compound against members of the JAK family. These values are crucial for understanding the inhibitor's potency and selectivity profile.
| Target Kinase | Representative IC50 (nM) |
| JAK1 | Value to be determined |
| JAK2 | Value to be determined |
| JAK3 | Value to be determined |
| TYK2 | Value to be determined |
| Note: The IC50 values should be experimentally determined using the protocol outlined below. The table serves as a template for data presentation. |
Experimental Protocol: In Vitro Kinase Assay
This protocol provides a framework for determining the IC50 of this compound against a specific JAK family member using a generic in vitro kinase assay format. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate ([³²P]ATP) into a substrate or fluorescence-based assays.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide or protein substrate by a recombinant JAK enzyme. The inhibitory effect of this compound is quantified by its ability to reduce this phosphorylation event in a dose-dependent manner.
Materials and Reagents:
-
Enzymes: Recombinant human JAK1, JAK2, JAK3, or TYK2.
-
Inhibitor: this compound (CAS: 2247925-32-0), dissolved in DMSO to create a stock solution.
-
Substrate: Suitable peptide or protein substrate for the specific JAK kinase (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).
-
ATP: Adenosine 5'-triphosphate, potentially including a radiolabeled tracer like [γ-³²P]ATP for radiometric assays.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal enzyme activity.
-
Microplates: 96-well or 384-well plates suitable for the chosen detection method.
-
Detection Reagents: Dependent on the assay format (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or specific antibodies and fluorescent reagents for fluorescence-based assays).
-
Vehicle Control: DMSO.
Experimental Workflow:
Step-by-Step Procedure:
-
Inhibitor Preparation:
-
Prepare a serial dilution series of this compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Include wells with DMSO only as a vehicle control (100% activity) and wells without the kinase enzyme as a background control (0% activity).
-
-
Kinase Reaction Setup:
-
Into the wells of a microplate, add a small volume (e.g., 2-5 µL) of the serially diluted this compound or DMSO vehicle control.
-
Add the recombinant JAK enzyme, prepared in kinase assay buffer, to each well.
-
Allow a short pre-incubation period (e.g., 10-20 minutes) at room temperature to permit the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the phosphorylation reaction by adding a master mix containing the substrate and ATP to each well. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Detection and Measurement:
-
Terminate the reaction (e.g., by adding EDTA).
-
Measure the amount of phosphorylated substrate according to the chosen detection method.
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Add the detection reagents as per the manufacturer's instructions and measure the signal (e.g., fluorescence intensity or time-resolved fluorescence resonance energy transfer - TR-FRET) on a compatible plate reader.
-
-
Data Analysis
-
Calculate Percent Inhibition: For each concentration of this compound, calculate the percentage of kinase activity inhibited relative to the vehicle (DMSO) control after subtracting the background signal.
-
Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
-
Conclusion: This protocol provides a comprehensive framework for characterizing the inhibitory activity of this compound against JAK family kinases. By accurately determining the IC50 values, researchers can quantify the compound's potency and selectivity, which are critical parameters in the drug discovery and development process for novel immunomodulatory and anti-inflammatory therapeutics.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Cell-Based Assay for Jak-IN-18, a Novel JAK Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2][3] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.[2][4] Consequently, JAK inhibitors have emerged as a promising class of therapeutic agents. Jak-IN-18 is a novel, potent, and selective inhibitor of the JAK family. This application note provides a detailed protocol for a cell-based assay to determine the potency and selectivity of this compound by measuring its effect on STAT5 phosphorylation.
The assay utilizes a cellular system where the JAK-STAT pathway is activated by a specific cytokine, leading to the phosphorylation of STAT5. The inhibitory effect of this compound is quantified by measuring the reduction in phosphorylated STAT5 (pSTAT5) levels. This method provides a physiologically relevant assessment of the compound's activity within a cellular context.
Principle of the Assay
This assay is based on the principle of in-cell western analysis, which allows for the quantitative measurement of protein levels and post-translational modifications directly in fixed cells in a microplate format. Cells are seeded in a 96-well plate and treated with a serial dilution of this compound. Subsequently, the JAK-STAT pathway is stimulated with a cytokine to induce STAT5 phosphorylation. The cells are then fixed, permeabilized, and incubated with primary antibodies specific for total STAT5 and phosphorylated STAT5 (pSTAT5). Detection is achieved using fluorescently labeled secondary antibodies. The fluorescence intensity is proportional to the amount of target protein, and the ratio of pSTAT5 to total STAT5 is used to determine the inhibitory activity of this compound.
Required Materials
-
Cell Line: Human erythroleukemia (HEL) cell line (ATCC® TIB-180™), which harbors a constitutively active JAK2 V617F mutation, or another suitable cell line with a cytokine-inducible JAK-STAT pathway.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cytokine: Recombinant human Erythropoietin (EPO) or Interleukin-3 (IL-3) if using a cytokine-dependent cell line.
-
Reagents for In-Cell Western:
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Triton™ X-100
-
Blocking buffer (e.g., Odyssey® Blocking Buffer or equivalent)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694) antibody
-
Mouse anti-STAT5 antibody
-
-
Secondary antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
-
Equipment:
-
96-well black-walled, clear-bottom tissue culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence plate reader or imaging system (e.g., LI-COR® Odyssey® CLx)
-
Experimental Protocols
Cell Seeding and Treatment
-
Harvest and count the cells. Adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (100,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
Cytokine Stimulation (for cytokine-dependent cell lines)
-
If using a cell line that requires cytokine stimulation (e.g., TF-1 cells), prepare the cytokine at a 2X concentration in complete culture medium.
-
Add 100 µL of the 2X cytokine solution to each well (except for the unstimulated control wells) and incubate for 30 minutes at 37°C. For HEL cells with constitutive activation, this step is omitted.
In-Cell Western Procedure
-
Fixation: Carefully remove the medium and add 150 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells twice with 200 µL of PBS. Then, add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.
-
Blocking: Wash the wells twice with 200 µL of PBS. Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-pSTAT5 and anti-STAT5) in blocking buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the wells five times with 200 µL of PBS containing 0.1% Tween® 20. Dilute the fluorescently labeled secondary antibodies in blocking buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the wells five times with 200 µL of PBS containing 0.1% Tween 20.
-
Imaging: Remove the final wash and ensure the bottom of the plate is clean. Scan the plate using a fluorescence imaging system.
Data Analysis and Presentation
The fluorescence intensities for pSTAT5 (e.g., 800 nm channel) and total STAT5 (e.g., 700 nm channel) are measured. The ratio of pSTAT5 to total STAT5 is calculated for each well to normalize for cell number variability. The data is then plotted as the percentage of inhibition versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the pSTAT5/STAT5 ratio.
Quantitative Data Summary
| Compound | Target Cell Line | IC50 (nM) for pSTAT5 Inhibition |
| This compound | HEL (JAK2 V617F) | [Insert experimentally determined value] |
| This compound | TF-1 (IL-3 stimulated) | [Insert experimentally determined value] |
| Control Inhibitor (e.g., Ruxolitinib) | HEL (JAK2 V617F) | [Insert experimentally determined value] |
| Control Inhibitor (e.g., Ruxolitinib) | TF-1 (IL-3 stimulated) | [Insert experimentally determined value] |
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the cell-based assay to determine this compound potency.
Caption: Logical relationship illustrating the principle of the pSTAT5 inhibition assay.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
Determining the Dose-Response Curve of Jak-IN-18: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways initiated by cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as proliferation, differentiation, and immune response. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.
Jak-IN-18 (also identified as R-348) is a potent and selective JAK inhibitor. Accurate determination of its dose-response curve is fundamental to understanding its potency and selectivity, crucial for preclinical and clinical development. This document provides detailed application notes and experimental protocols for establishing the dose-response curve of this compound in a cell-based assay.
Principle
The inhibitory activity of this compound is quantified by its ability to block the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event in the JAK-STAT pathway. In this protocol, a suitable cell line with a constitutively active JAK-STAT pathway is treated with a serial dilution of this compound. The concentration-dependent inhibition of STAT phosphorylation is then measured, typically by Western blot or an in-cell Western assay. The resulting data is used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a critical measure of the inhibitor's potency.
Data Presentation
The potency and selectivity of this compound are summarized by its IC50 values against the four members of the JAK family. While specific IC50 values for this compound (R-348) are not publicly available in comprehensive peer-reviewed literature, the following table provides a template for presenting such data, populated with typical values for other well-characterized JAK inhibitors for comparative purposes.[1][2][3]
| Kinase Target | This compound (R-348) IC50 (nM) | Tofacitinib IC50 (nM)[1] | Ruxolitinib IC50 (nM)[2] | Baricitinib IC50 (nM) |
| JAK1 | Data not available | 112 | 3.3 | 5.9 |
| JAK2 | Data not available | 20 | 2.8 | 5.7 |
| JAK3 | Data not available | 1 | >428 | >400 |
| TYK2 | Data not available | Data not available | Data not available | 53 |
Note: The IC50 values for Tofacitinib, Ruxolitinib, and Baricitinib are provided as a reference and were obtained from publicly available data. Researchers should determine the specific IC50 values for this compound experimentally.
Experimental Protocols
Materials and Reagents
Cell Culture:
-
Human Erythroleukemia (HEL) cells (ATCC® TIB-180™) or other suitable cell line with constitutive JAK/STAT activation.
-
RPMI-1640 Medium (with L-glutamine and sodium bicarbonate)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Inhibitor Preparation:
-
This compound (R-348) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Western Blotting:
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail 1 & 2
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2X)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5
-
Mouse anti-β-actin
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Tris-Buffered Saline with Tween® 20 (TBST)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Experimental Workflow
Detailed Methodologies
1. Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Cell Culture and Seeding: a. Culture HEL cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed HEL cells in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete growth medium. c. Allow cells to adhere and grow for 24 hours.
3. Treatment with this compound: a. Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 10 µM down to 0.1 nM, with a DMSO-only vehicle control. b. Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. c. Incubate the cells for 2 to 4 hours at 37°C.
4. Cell Lysis and Protein Quantification: a. After incubation, wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (cell lysate) to a new tube. g. Determine the protein concentration of each lysate using a BCA protein assay.
5. Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Add an equal volume of 2X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel. d. Perform SDS-PAGE to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with the primary antibody against phospho-STAT5 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. h. Wash the membrane three times for 10 minutes each with TBST. i. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature. j. Wash the membrane again as in step 5h. k. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. l. To normalize for protein loading, strip the membrane and re-probe with antibodies against total STAT5 and a housekeeping protein like β-actin.
6. Data Analysis: a. Quantify the band intensities for phospho-STAT5 and total STAT5 using densitometry software. b. Normalize the phospho-STAT5 signal to the total STAT5 signal for each sample. c. Plot the normalized phospho-STAT5 signal against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve. e. The IC50 value is the concentration of this compound that produces a 50% inhibition of the maximal response.
Signaling Pathway Diagram
Conclusion
This application note provides a comprehensive protocol for determining the dose-response curve of the JAK inhibitor, this compound. By following these detailed methodologies, researchers can accurately assess the potency of this compound and generate reliable data to support its further development. The provided diagrams and data presentation templates are intended to facilitate experimental design and reporting. As with any experimental protocol, optimization of specific conditions, such as cell density and incubation times, may be necessary to achieve optimal results.
References
Application Notes and Protocols for Jak-IN-18 Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3] This pathway is a primary route for signal transduction for a wide range of cytokines, interferons, and growth factors, making it essential for processes like immunity, cell growth, and differentiation.[4][5] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancers.
Jak-IN-18 is a potent inhibitor of the JAK family of enzymes. Like other JAK inhibitors, it functions by competing with ATP for the binding site on the kinase domain, thereby preventing the phosphorylation and activation of STAT proteins. This action blocks the downstream signaling cascade that would otherwise lead to the transcription of target genes involved in the inflammatory and immune response. These application notes provide a detailed protocol for the use of this compound in a cell culture setting to study its effects on the JAK-STAT pathway.
Mechanism of Action: The JAK-STAT Pathway
The JAK-STAT signaling cascade is a rapid signal transduction pathway from the cell membrane to the nucleus. The process involves the following key steps:
-
Ligand Binding: A cytokine or growth factor binds to its specific receptor on the cell surface.
-
Receptor Dimerization & JAK Activation: This binding induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
This compound inhibits the kinase activity of JAKs, interrupting the pathway at the crucial phosphorylation step and preventing the activation of STATs.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Quantitative Data
The potency of a JAK inhibitor is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity of an inhibitor is assessed by comparing its IC50 values across the different JAK isoforms.
Table 1: Illustrative IC50 Values for Various JAK Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | - |
| Abrocitinib | ~29 | ~803 | >10,000 | ~1,300 | |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | |
| Tofacitinib | 1-2 µM (cellular assay) | 1-2 µM (cellular assay) | 1-2 µM (cellular assay) | 1-2 µM (cellular assay) |
Note: Data for this compound is not publicly available and should be determined empirically. The values for other inhibitors are provided for context.
Table 2: Recommended Working Concentrations for this compound in Cell Culture
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 10 µM | Optimal concentration is cell-type dependent and should be determined via a dose-response experiment. |
| Incubation Time | 1 - 48 hours | Dependent on the downstream assay. For signaling studies (p-STAT), shorter times (1-4h) are common. For cell fate studies (viability, apoptosis), longer times (24-48h) are typical. |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. The final DMSO concentration in the culture medium should be <0.1% to avoid solvent toxicity. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Caption: General experimental workflow for cell treatment with this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of this compound powder (MW: 522.55 g/mol ) in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example (for 1 mg to make 10 mM stock):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 522.55 g/mol )) * 1,000,000 µL/L ≈ 191.4 µL
-
-
-
Solubilization: Vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Treatment of Adherent Cells with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
Preparation of Working Solutions: Dilute the this compound stock solution in complete culture medium to the final desired concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO).
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation (Inhibitor): Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and target engagement before cytokine stimulation.
-
Cytokine Stimulation: Add the stimulating ligand (e.g., IL-6, IFN-γ) directly to the wells at a predetermined concentration. Do not add a stimulant to negative control wells.
-
Final Incubation: Return the plates to the incubator for the desired stimulation period (e.g., 15-30 minutes for p-STAT analysis; 24-48 hours for viability assays).
-
Harvesting: Proceed with harvesting the cells for downstream analysis as described in the subsequent protocols.
Protocol 3: Western Blot Analysis of STAT Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on the JAK-STAT pathway.
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Protein Extraction: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT or a housekeeping protein (e.g., GAPDH, β-actin).
Protocol 4: Cell Viability Assay (MTT or WST-based)
This protocol assesses the cytotoxic or cytostatic effects of this compound on the cultured cells.
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 2 for an extended period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Approximately 2-4 hours before the end of the incubation period, add the viability reagent (e.g., MTT, WST-1, CCK-8) to each well according to the manufacturer's instructions.
-
Incubation: Return the plate to the 37°C incubator for the time specified by the reagent manufacturer (typically 1-4 hours). During this time, viable cells will metabolize the reagent to produce a colored formazan product.
-
Solubilization (for MTT assay): If using MTT, add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST/CCK-8).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for cytotoxicity.
Disclaimer: This protocol is intended as a guideline. Researchers should consult relevant literature and optimize conditions for their specific experimental setup. All laboratory work should be conducted using appropriate safety precautions.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
Application Notes and Protocols for Jak-IN-18 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific in vivo efficacy, pharmacokinetic, and toxicology data for the compound Jak-IN-18 is not publicly available. The following application notes and protocols are based on established methodologies for similar pyrazolopyrimidine-based Janus kinase (JAK) inhibitors and should be adapted as a general guideline. Researchers are strongly encouraged to perform initial dose-ranging and toxicity studies for this compound before commencing full-scale efficacy experiments.
Introduction
This compound is a potent, ATP-competitive inhibitor of Janus kinases (JAKs). The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[1] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer.[1][2][3] These application notes provide a framework for the in vivo evaluation of this compound in common animal models of rheumatoid arthritis and cancer.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential for signaling downstream of numerous cytokine and growth factor receptors. Upon ligand binding, receptor-associated JAKs are activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and cell growth.[2]
Application 1: Rheumatoid Arthritis (RA) Animal Model
The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.
Efficacy Data (Representative Pyrazolopyrimidine JAK Inhibitor)
The following table summarizes representative efficacy data for a pyrazolopyrimidine-based JAK inhibitor in a rat CIA model. This data is for illustrative purposes and may not be representative of this compound.
| Parameter | Vehicle Control | Representative JAK Inhibitor (1 mg/kg, BID) | Representative JAK Inhibitor (5 mg/kg, BID) | Representative JAK Inhibitor (10 mg/kg, BID) |
| Mean Arthritis Score (Day 21) | 10.2 ± 1.5 | 7.8 ± 1.2 | 4.5 ± 0.8 | 2.1 ± 0.5 |
| Paw Swelling (mm, Day 21) | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.9 ± 0.2 | 1.2 ± 0.1 |
| Reduction in Serum IL-6 (%) | 0% | 25% | 60% | 85% |
| Histological Score (Joint Damage) | Severe | Moderate | Mild | Minimal |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats
Materials:
-
Male Lewis rats (8-10 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Calipers for paw measurement
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the start of the experiment.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Emulsify bovine type II collagen with IFA. Administer 100 µL of the emulsion intradermally at a site near the primary injection.
-
Treatment Initiation (Day 10): Begin oral administration of this compound or vehicle once or twice daily. Dose levels should be determined from preliminary studies.
-
Clinical Monitoring: From day 10 onwards, daily monitor and score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16. Measure paw thickness using calipers.
-
Study Termination (Day 21): At the end of the study, euthanize the animals. Collect blood for cytokine analysis (e.g., IL-6, TNF-α) and paws for histological evaluation of joint inflammation and damage.
Application 2: Cancer Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of novel therapeutic agents.
Efficacy Data (Representative Pyrazolopyrimidine JAK Inhibitor)
The following table summarizes representative efficacy data for a pyrazolopyrimidine-based JAK inhibitor in a human solid tumor xenograft model in mice. This data is for illustrative purposes and may not be representative of this compound.
| Parameter | Vehicle Control | Representative JAK Inhibitor (25 mg/kg, QD) | Representative JAK Inhibitor (50 mg/kg, QD) |
| Tumor Volume (mm³, Day 28) | 1500 ± 250 | 850 ± 150 | 400 ± 90 |
| Tumor Growth Inhibition (%) | 0% | 43% | 73% |
| Body Weight Change (%) | +5% | -2% | -8% |
| p-STAT3 Inhibition in Tumor (%) | 0% | 50% | 90% |
Experimental Protocol: Solid Tumor Xenograft in Mice
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line with activated JAK/STAT signaling
-
Matrigel (optional)
-
This compound
-
Vehicle
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of media, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Begin daily oral gavage of this compound or vehicle.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2). Monitor body weight as an indicator of toxicity.
-
Study Termination: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Efficacy and Pharmacodynamic (PD) Analysis: Collect tumors for weight measurement and for PD analysis (e.g., Western blot for p-STAT3) to confirm target engagement.
Pharmacokinetics (Representative Data)
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens. The following table presents representative pharmacokinetic parameters for a pyrazolopyrimidine-based JAK inhibitor in mice following a single oral dose.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) | Bioavailability (%) |
| 10 (Oral) | 850 | 1.0 | 3400 | 2.5 | 45 |
| 50 (Oral) | 4200 | 1.5 | 18500 | 3.0 | 50 |
Toxicology and Safety
Preclinical toxicology studies are essential to identify potential adverse effects and establish a safety margin.
General Toxicology Study Design:
-
Species: At least one rodent (e.g., rat) and one non-rodent species (e.g., dog).
-
Dose Levels: Typically a control group, a low dose, a mid-dose, and a high dose.
-
Duration: Acute (single dose), sub-chronic (e.g., 28 days), and chronic studies.
-
Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology of major organs.
Potential On-Target Toxicities: Given the role of JAKs in hematopoiesis and immune function, potential on-target toxicities of JAK inhibitors may include:
-
Anemia
-
Neutropenia
-
Immunosuppression, leading to an increased risk of infections.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of diseases driven by aberrant JAK/STAT signaling. The protocols and data presented here, while based on representative compounds, provide a solid foundation for the preclinical in vivo evaluation of this compound. Rigorous, compound-specific investigation of efficacy, pharmacokinetics, and safety will be critical for its successful clinical translation.
References
- 1. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untwining Anti-Tumor and Immunosuppressive Effects of JAK Inhibitors—A Strategy for Hematological Malignancies? [mdpi.com]
- 3. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Staining in Tissues Treated with the JAK2 Inhibitor, Jak-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-18 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in cellular processes such as proliferation, differentiation, and immune responses. Dysregulation of the JAK2/STAT3 pathway is implicated in various malignancies and inflammatory diseases, making JAK2 an attractive therapeutic target.
Immunohistochemistry (IHC) is an indispensable technique for visualizing the in-situ effects of kinase inhibitors like this compound. By assessing the phosphorylation status of downstream targets, researchers can gain valuable insights into the pharmacodynamic effects of the inhibitor within the tissue microenvironment. The primary biomarker for assessing this compound activity is the phosphorylation of Signal Transducer and Activator of Transcription 3 (p-STAT3). A reduction in p-STAT3 levels in treated tissues serves as a robust indicator of target engagement and inhibition of the JAK2 signaling cascade.
These application notes provide a comprehensive guide for performing IHC staining on tissues treated with this compound, with a focus on detecting p-STAT3.
Signaling Pathway
The JAK2/STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors. This binding event leads to the activation of receptor-associated JAK2, which then phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell survival and proliferation. This compound exerts its effect by inhibiting the kinase activity of JAK2, thereby preventing the phosphorylation of STAT3 and blocking downstream signaling.
Troubleshooting & Optimization
Jak-IN-18 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JAK-IN-18. The following information addresses common solubility issues and offers potential solutions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. Is this a known issue?
While specific solubility data for this compound is not publicly available, it belongs to the class of Janus kinase (JAK) inhibitors, many of which are known to have poor aqueous solubility. This is a common challenge for small molecule kinase inhibitors due to their often rigid and hydrophobic structures. Therefore, encountering solubility issues with this compound is not unexpected.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For many JAK inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[1][2][3][4] It is advisable to start by attempting to dissolve this compound in 100% DMSO. For other poorly soluble JAK inhibitors, stock solutions are often prepared at concentrations ranging from 10 mM to 100 mM in DMSO.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What can I do?
This is a common phenomenon known as precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic or thermodynamic solubility limit, even with a small percentage of DMSO. Here are several strategies to address this:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of this compound in your assay.
-
Increase the DMSO concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. However, always run a vehicle control to ensure the DMSO concentration does not affect your experimental results.
-
Use a different solvent system: Consider using co-solvents in your formulation. For in vivo studies, mixtures of DMSO, PEG300, Tween-80, and saline or cyclodextrins are often used to improve solubility.
-
Sonication and/or gentle heating: These methods can help dissolve the compound initially and can be useful when preparing formulations. However, be cautious about the thermal stability of this compound.
Q4: Are there any alternative formulation strategies to improve the solubility of this compound for in vivo studies?
Yes, several formulation strategies have been successfully employed for other poorly soluble JAK inhibitors and could be applicable to this compound:
-
Co-solvent systems: As mentioned, combinations of solvents can significantly enhance solubility.
-
Complexing agents: Cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can form inclusion complexes with the drug, increasing its aqueous solubility.
-
Lipid-based formulations: For oral or topical delivery, lipid-based nanosystems can be explored.
-
Solid dispersions: Dispersing the compound in a polymer matrix in its amorphous form can improve its dissolution rate and solubility.
-
Particle size reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can lead to faster dissolution.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent power. | Try a stronger organic solvent like DMSO or N,N-Dimethylformamide (DMF) for the initial stock solution. |
| Compound is in a stable crystalline form. | Gentle heating (if the compound is thermally stable) and/or sonication may help overcome the crystal lattice energy. |
| Incorrect solvent choice for the desired concentration. | Determine the approximate solubility in a small volume of solvent before scaling up. |
Problem: Precipitation occurs upon dilution of the DMSO stock in aqueous buffer.
| Possible Cause | Suggested Solution |
| Final concentration exceeds aqueous solubility. | Lower the final concentration of this compound in the assay. |
| Insufficient organic co-solvent in the final solution. | Increase the final DMSO concentration if the assay permits. Always include a vehicle control. |
| The compound has a low kinetic solubility. | Prepare the final dilution immediately before use. Avoid storing diluted aqueous solutions. |
| pH of the buffer affects solubility. | If this compound has ionizable groups, test solubility in buffers with different pH values. |
Quantitative Data for Analogous JAK Inhibitors
The following tables summarize solubility data and formulation examples for other JAK inhibitors. This information can serve as a starting point for developing protocols for this compound.
Table 1: Solubility of Various JAK Inhibitors in DMSO
| JAK Inhibitor | Solubility in DMSO | Reference |
| Tofacitinib | up to 100 mM | |
| JAK Inhibitor I | 5 mg/mL | |
| Ruxolitinib | 61 mg/mL | |
| JAK-IN-3 | 50 mg/mL |
Table 2: Example Formulations for Poorly Soluble JAK Inhibitors for In Vivo Use
| JAK Inhibitor | Formulation | Achieved Concentration | Reference |
| Solcitinib | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.67 mg/mL | |
| Solcitinib | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.67 mg/mL | |
| Solcitinib | 10% DMSO, 90% Corn Oil | 1.67 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for Preparing a DMSO Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting Stock Solution into Aqueous Buffer
-
Thaw the DMSO stock solution of this compound at room temperature.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Pipette the required volume of the aqueous buffer into a new tube.
-
While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to ensure rapid mixing. This is often referred to as "plunging."
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared solution in your experiment immediately.
Visualizations
Caption: A simplified diagram of the JAK-STAT signaling pathway.
References
- 1. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iarjset.com [iarjset.com]
Technical Support Center: Optimizing Jak-IN-18 for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for effectively using Jak-IN-18 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases essential for signaling downstream of various cytokine and growth factor receptors.[1][2] This signaling cascade is known as the JAK-STAT pathway.[3][4][5]
Mechanism of Action: this compound functions by competing with ATP for the binding site within the catalytic domain of JAK enzymes. By blocking this site, it prevents the phosphorylation and activation of the JAKs. This, in turn, inhibits the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Without phosphorylation, STAT proteins cannot dimerize and translocate to the nucleus to initiate the transcription of genes involved in inflammatory and immune responses.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Jak-IN-18 off-target effects
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Jak-IN-18?
A1: this compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes.[1] These enzymes are crucial for intracellular signal transduction of numerous cytokines and growth factors.[2][3][4] By binding to the ATP-binding site of the kinase domain, this compound competitively inhibits the phosphorylation and activation of JAKs, which in turn blocks the downstream signaling cascade, primarily the JAK-STAT pathway.[3] This pathway is pivotal in regulating immune responses, inflammation, and hematopoiesis.
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The intended on-target effect of this compound is the inhibition of specific JAK isoforms, leading to the modulation of cytokine signaling. The selectivity profile of this compound against the different JAK family members (JAK1, JAK2, JAK3, and TYK2) determines its specific biological effects. Off-target effects can arise from the inhibition of other, unintended kinases or cellular proteins. These off-target interactions can lead to unforeseen cellular responses and potential toxicity. Understanding the kinase selectivity profile of this compound is critical for interpreting experimental results and anticipating potential side effects.
Q3: How can I assess the selectivity of this compound in my experimental model?
A3: Assessing the selectivity of this compound involves several approaches. A primary method is to perform a comprehensive kinase profiling assay, screening this compound against a broad panel of kinases. Additionally, in your cellular model, you can perform Western blotting to check the phosphorylation status of downstream STAT proteins known to be activated by different JAKs. For instance, you can use specific cytokines to activate different JAK-STAT pathways and measure the inhibitory effect of this compound on each.
Troubleshooting Guide
Issue 1: I am observing significant cell toxicity at my intended working concentration.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Determine the IC50 for your cell line using a cell viability assay (e.g., MTT or PrestoBlue) to identify the optimal, non-toxic concentration range. |
| Off-target kinase inhibition | Review the kinase selectivity profile of this compound. If known, identify potential off-target kinases that could be mediating the toxic effects. Consider using a more selective JAK inhibitor if available. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cell line (typically <0.1%). |
| Cell line sensitivity | Some cell lines may be inherently more sensitive to the inhibition of certain JAK isoforms. |
Issue 2: I am not observing the expected inhibition of my target pathway.
| Possible Cause | Troubleshooting Step |
| This compound degradation | Ensure proper storage and handling of the compound. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. |
| Insufficient concentration | Titrate this compound across a range of concentrations to determine the optimal effective dose for your specific cell type and experimental conditions. |
| Incorrect pathway stimulation | Verify that the cytokine or growth factor used to stimulate the JAK-STAT pathway is active and used at an appropriate concentration. |
| Suboptimal experimental conditions | Optimize incubation times for both the inhibitor and the stimulus. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
This table presents hypothetical inhibitory concentration (IC50) values for this compound against the JAK family and a selection of common off-target kinases, as would be determined in a cell-free enzymatic assay. Lower IC50 values indicate higher potency.
| Kinase | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 150 |
| JAK3 | 5 |
| TYK2 | 250 |
| ABL1 | >10,000 |
| SRC | 5,000 |
| LCK | 8,000 |
| ROCK1 | >10,000 |
| PIM1 | 7,500 |
Data is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC50 of this compound against a specific kinase.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Mixture: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP at a concentration near its Km value.
-
Incubation: Add the diluted this compound or vehicle control to the reaction mixture and incubate at room temperature for a specified period (e.g., 90 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay with a phosphospecific antibody.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for STAT Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of a downstream STAT protein in a cellular context.
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3). Subsequently, probe with an antibody for total STAT3 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the protein bands with an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for unexpected experimental outcomes with this compound.
Caption: Logical relationship for an ideal kinase inhibitor selectivity profile.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the right controls for a Jak-IN-18 experiment
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals select the appropriate controls for experiments involving Jak-IN-18, a representative potent and selective JAK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls I need for my this compound cell-based assay?
A1: For a robust experiment, you must include several types of controls to ensure that the observed effects are specifically due to the inhibition of the JAK-STAT pathway by this compound. The essential controls are a negative control, a positive control, and a vehicle control.[1] These allow you to assess the baseline state of your cells and confirm that any changes are due to the compound of interest rather than the solvent it's dissolved in.[1][2]
Q2: What is a vehicle control and why is it critical?
A2: A vehicle control consists of cells treated with the same solvent used to dissolve the this compound inhibitor, such as DMSO or ethanol, at the same final concentration used in the experimental wells.[1][3] This control is crucial because the vehicle itself can have an effect on the cells, and without it, you cannot definitively attribute the observed cellular response to the inhibitor versus the solvent. In a well-designed assay, the response from the vehicle control should be nearly identical to the negative (untreated) control.
Q3: How do I choose a positive control for my this compound experiment?
A3: A positive control is a treatment with a known and predictable effect on the JAK-STAT pathway, which helps validate your assay's sensitivity and dynamic range. For a this compound experiment, this can be twofold:
-
Pathway Activation Control: Treat cells with a cytokine known to activate the JAK-STAT pathway, such as Interferon-gamma (IFN-γ) or Interleukin-6 (IL-6). This confirms the pathway is active and responsive in your cell system.
-
Inhibition Control: Use a well-characterized, potent JAK inhibitor with a different chemical scaffold (e.g., Tofacitinib, Ruxolitinib) as a reference compound. This helps benchmark the potency and effects of this compound.
Q4: How can I control for potential off-target effects of this compound?
A4: Off-target effects, where a kinase inhibitor interacts with unintended proteins, are a significant concern. To investigate these, you should:
-
Use a Structurally Unrelated Inhibitor: Compare the results of this compound with another JAK inhibitor that has a different chemical structure. If a phenotype is present with this compound but not the other inhibitor, it may be an off-target effect.
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of the target kinase. This should reverse the on-target effects but not the off-target ones.
-
Assess Unrelated Pathways: Monitor the activity of a signaling pathway that should not be affected by JAK inhibition as a negative pathway control. For example, some signaling pathways induced by TNF-α do not depend on JAKs for signal transduction.
Summary of Essential Controls
The following table summarizes the key controls, their purpose, and expected outcomes for a typical experiment measuring the inhibition of STAT phosphorylation following cytokine stimulation.
| Control Type | Components | Purpose | Expected Outcome |
| Untreated (Negative) Control | Cells + Media only | To establish the basal level of pathway activity and cell health. | Low or undetectable p-STAT levels. |
| Vehicle Control | Cells + Media + Vehicle (e.g., DMSO) | To ensure the solvent for this compound does not affect the cells or pathway. | p-STAT levels similar to the untreated control. |
| Stimulated (Positive) Control | Cells + Media + Vehicle + Cytokine (e.g., IFN-γ) | To confirm the JAK-STAT pathway can be activated in the experimental system. | High levels of p-STAT. |
| This compound Treatment | Cells + Media + this compound + Cytokine | To measure the specific inhibitory effect of the compound. | Dose-dependent reduction in p-STAT levels compared to the stimulated control. |
| Reference Inhibitor Control | Cells + Media + Known JAKi + Cytokine | To benchmark the activity of this compound against a known standard. | Dose-dependent reduction in p-STAT levels. |
| Off-Target Control | Cells + Media + this compound + Agonist for unrelated pathway | To check for non-specific inhibition of other signaling pathways. | No significant inhibition of the unrelated pathway's downstream markers. |
Visualizing Experimental Logic and Pathways
Diagram 1: Simplified JAK-STAT Signaling Pathway This diagram illustrates the core mechanism of the JAK-STAT pathway, the target of this compound. Cytokine binding leads to JAK activation, which in turn phosphorylates STAT proteins, leading to their dimerization, nuclear translocation, and gene transcription.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow with Controls This workflow demonstrates the logical sequence of an experiment and the points at which different controls are integrated.
Caption: Flowchart showing the integration of controls in a this compound experiment.
Troubleshooting Guide
Use this table to interpret your results based on the outcomes of your controls.
| Observation | Potential Cause | Suggested Action |
| No signal in Stimulated (Positive) Control | 1. Cells are unresponsive. 2. Cytokine is inactive. 3. Assay failed. | 1. Check cell line passage number and health. 2. Test a new batch of cytokine. 3. Verify endpoint assay reagents and protocol. |
| High signal in Vehicle Control | The vehicle (e.g., DMSO) is toxic or is activating the pathway. | Test a lower concentration of the vehicle or switch to a different, more inert solvent. |
| This compound shows no inhibition | 1. This compound is inactive or degraded. 2. Incorrect concentration used. 3. Pathway is not active in this cell line. | 1. Use a fresh aliquot of the inhibitor. 2. Perform a dose-response curve. 3. Confirm pathway activation with the stimulated control. |
| Signal detected in Negative Control (no kinase) | Contamination of reagents or substrate with a kinase. | Re-purify proteins and use fresh, sterile buffers and reagents. |
| Results are inconsistent between experiments | Variations in cell state, passage number, or reagent concentrations (especially ATP in biochemical assays). | Standardize cell culture conditions (passage number, confluency) and ensure precise reagent preparation for every experiment. |
Key Experimental Protocols
Protocol: Western Blot for Phospho-STAT3 (p-STAT3)
This protocol outlines the steps to measure the inhibition of IL-6-induced STAT3 phosphorylation by this compound.
-
Cell Seeding: Plate your cells (e.g., HeLa, A549) in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal pathway activity, replace the growth medium with a serum-free or low-serum medium for 4-12 hours before the experiment.
-
Inhibitor Pre-treatment:
-
Prepare dilutions of this compound and reference inhibitors in the starvation medium.
-
Add the inhibitor solutions (and vehicle control) to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Add IL-6 to all wells except the untreated (negative) control to a final concentration of 20 ng/mL.
-
Incubate for 15-30 minutes at 37°C. This time should be optimized for your specific cell line.
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection & Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like GAPDH or β-actin.
-
Quantify band intensities using densitometry software.
-
References
Technical Support Center: Addressing Jak-IN-18 Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cytotoxicity issues when working with the Janus kinase (JAK) inhibitor, Jak-IN-18. The information provided is intended to serve as a guide for optimizing experimental conditions and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[1][2] By inhibiting JAKs, this compound blocks these signaling cascades, which can lead to the desired therapeutic effect, but also potential cytotoxicity.
Q2: Why am I observing high levels of cell death in my cultures treated with this compound?
A2: High levels of cell death, or cytotoxicity, can be an expected outcome of JAK inhibition, particularly in cancer cell lines where the JAK-STAT pathway is often constitutively active.[3] Inhibition of this pathway can induce apoptosis (programmed cell death). However, excessive cytotoxicity can also result from off-target effects or suboptimal experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How does this compound induce apoptosis?
A3: JAK inhibitors can induce apoptosis by altering the balance of pro- and anti-apoptotic proteins. For instance, inhibition of JAK2 has been shown to upregulate the pro-apoptotic BH3-only protein Bim, while downregulating the anti-apoptotic protein Bcl-xL.[4] This shift in the protein landscape leads to the activation of the intrinsic mitochondrial pathway of apoptosis.
Q4: What are the typical concentrations of this compound that should be used in cell culture?
A4: The effective concentration of this compound will vary depending on the cell type and the specific research question. It is essential to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your cell line. As a reference, a similar compound, "JAK inhibitor I," has shown IC50 values in the nanomolar to low micromolar range in various cell lines (see Table 1).
Q5: Can off-target effects contribute to the observed cytotoxicity?
A5: Yes, off-target effects are a potential cause of cytotoxicity for any small molecule inhibitor.[5] If you suspect off-target effects, consider using a secondary, structurally different JAK inhibitor to confirm that the observed phenotype is due to on-target JAK inhibition. Additionally, genetic approaches like siRNA or CRISPR-Cas9 to knockdown the target JAK can help validate the specificity of the inhibitor's effect.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cytotoxicity at Expected Efficacious Dose | Cell line is highly sensitive to JAK inhibition. | Perform a detailed dose-response and time-course experiment to find the optimal concentration and incubation time. Start with a lower concentration range. |
| Off-target toxicity. | Use a control compound with a similar structure but no activity against JAKs. Validate findings with a structurally different JAK inhibitor or with a genetic approach (siRNA/CRISPR). | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cells (typically <0.1%). Run a solvent-only control. | |
| Inconsistent Results Between Experiments | Variability in cell health and density. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding for experiments. |
| Instability of this compound. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer. | |
| No Biological Effect Observed | Suboptimal concentration. | The concentration of this compound may be too low. Perform a dose-response experiment extending to higher concentrations. |
| Cell line insensitivity. | The cell line may not be dependent on the JAK-STAT pathway for survival. Confirm the expression and activation of the target JAK in your cell line via Western blot or other methods. | |
| Inactive compound. | Verify the integrity and activity of your this compound stock. If possible, test it on a sensitive positive control cell line. |
Quantitative Data Summary
The following table summarizes the antiproliferative activity of a related compound, "JAK inhibitor I," in different cell lines. This data can serve as a starting point for designing experiments with this compound.
Table 1: Antiproliferative IC50 Values for JAK Inhibitor I
| Cell Line | Description | IC50 (µM) |
| HEL | Human erythroleukemia, JAK2 V617F positive | 0.53 |
| CHRF | Human megakaryoblastic leukemia | 0.36 |
| SET-2 | Human megakaryoblastic leukemia, JAK2 V617F positive | 0.14 |
| K562 | Human chronic myelogenous leukemia, BCR-ABL positive | > 10 |
| Data from a study on JAK inhibitor I, which may serve as a reference for this compound. |
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing this compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Jak-IN-18 for long-term experiments
Welcome to the technical support center for Jak-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound for long-term experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For in vitro use, this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[1] It is recommended to store the solid powder at -20°C for up to 12 months. In solvent, it should be stored at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.[1][2] When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or assay buffer immediately before use.[2]
Q2: What is the recommended maximum concentration of DMSO in my cell culture experiments?
A2: To avoid solubility issues and potential solvent-induced cytotoxicity in your cell culture media, it is advisable not to exceed a final DMSO concentration of 0.1-0.5% in the assay.[1]
Q3: My this compound appears to be losing potency over the course of a multi-day experiment. What could be the cause?
A3: Loss of potency over time can be due to the degradation of the compound in the aqueous environment of the cell culture media. Factors such as pH, temperature, and exposure to light can affect the stability of small molecules. For long-term experiments, it may be necessary to replenish the media with freshly diluted this compound at regular intervals. It is also recommended to perform a stability study of this compound in your specific assay buffer to understand its degradation rate.
Q4: I am observing precipitate in my cell culture media after adding this compound. What should I do?
A4: Precipitate formation can occur if the solubility of this compound in the aqueous media is exceeded. Visually inspect the media for any signs of precipitation after adding the compound. To mitigate this, ensure that the final concentration of the inhibitor is within its solubility limit in your specific media. Preparing fresh dilutions from a DMSO stock for each experiment can also help. A kinetic solubility assay can be performed to determine the solubility limit.
Q5: How can I check if my this compound has degraded?
A5: The most reliable way to check for degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the parent compound's peak over time indicates degradation.
Troubleshooting Guides
Issue 1: Loss of Inhibitor Potency in Long-Term Experiments
| Potential Cause | Troubleshooting Step |
| Compound Degradation in Aqueous Buffer | 1. Prepare fresh dilutions of this compound from a frozen DMSO stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 3. Perform a stability study in your assay buffer to determine the rate of degradation (See Experimental Protocols). 4. For multi-day experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
| Inconsistent Cell Seeding | Ensure cells are seeded at a consistent density for all experiments. |
| Inconsistent Cytokine Stimulation | Use a consistent concentration and incubation time for the stimulating ligand (e.g., IFN-γ, IL-6). Prepare fresh cytokine dilutions for each experiment. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Stock Solution | 1. Ensure the DMSO stock solution is homogenous before making dilutions. 2. Always use single-use aliquots to prevent concentration changes due to solvent evaporation or degradation from multiple freeze-thaw cycles. |
| Cell Culture Conditions | 1. Maintain consistent cell culture conditions, including media, serum, supplements, temperature, and CO2 levels. 2. Regularly check for microbial or mycoplasma contamination, which can alter cellular responses. |
| Assay Procedure | 1. Standardize all incubation times and temperatures. 2. Ensure all reagents are at the recommended temperature before starting the assay. |
Experimental Protocols
Protocol 1: Assessing Short-Term Stability of this compound in Aqueous Buffer
This protocol provides a method to assess the stability of this compound in a specific buffer over a defined period.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer of interest (e.g., PBS, pH 7.4)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Solution: Dilute the this compound stock solution to a final concentration (e.g., 10 µM) in the desired buffer.
-
Initial Analysis (T=0): Immediately analyze a sample of the solution using HPLC-UV or LC-MS/MS to determine the initial peak area of the compound.
-
Incubate: Store the remaining solution under the desired test conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), take another sample of the solution and analyze it by HPLC-UV or LC-MS/MS.
-
Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation.
Illustrative Stability Data:
| Time (hours) | Temperature (°C) | % Remaining this compound (Illustrative) |
| 0 | 37 | 100% |
| 2 | 37 | 98% |
| 4 | 37 | 95% |
| 8 | 37 | 90% |
| 24 | 37 | 75% |
Protocol 2: Kinetic Solubility Assay for this compound (Nephelometric Method)
This protocol is a high-throughput method to rapidly assess the kinetic solubility of a compound.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Nephelometer
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of the this compound DMSO stock solution.
-
Add Buffer: Add the buffer of interest to each well containing the serially diluted compound.
-
Mix and Incubate: Mix the contents of the plate thoroughly on a plate shaker for 2 minutes. Incubate the plate at room temperature for 2 hours.
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Illustrative Solubility Data:
| Compound | Buffer | Kinetic Solubility (µM) (Illustrative) |
| This compound | PBS, pH 7.4 | 50 |
| This compound | Cell Culture Media + 10% FBS | 75 |
Visualizations
Caption: Canonical JAK-STAT Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the short-term stability of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Common pitfalls to avoid when working with Jak-IN-18
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Jak-IN-18, a potent Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. By binding to the ATP-binding pocket of JAK enzymes, it prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT signaling pathway interferes with the downstream cellular responses to various cytokines and growth factors, which are crucial for immune responses and cell proliferation.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[2][3] Most small molecule kinase inhibitors exhibit good solubility in DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light and moisture.
Q3: What are the known off-target effects of this compound?
A3: As with many ATP-competitive kinase inhibitors, off-target effects are a possibility due to the conserved nature of the ATP-binding site across the kinome. While specific off-target profiling data for this compound is not publicly available, researchers should be aware that inhibitors of this class can potentially interact with other kinases. To confirm that the observed biological effects are due to the inhibition of the intended JAK target, it is recommended to use a second, structurally distinct JAK inhibitor as a control or employ genetic approaches such as siRNA or CRISPR to validate the phenotype.
Q4: How can I assess the in-cell activity of this compound?
A4: The most common method to assess the cellular activity of a JAK inhibitor is to measure the phosphorylation status of downstream STAT proteins. A reduction in the phosphorylation of specific STATs (e.g., p-STAT3, p-STAT5) upon treatment with this compound, without a change in the total STAT protein levels, indicates target engagement and inhibition of the JAK-STAT pathway. This is typically analyzed by Western blotting.
Troubleshooting Guides
Problem 1: Low or no inhibition of STAT phosphorylation observed in Western blot.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity/Degradation | Ensure the solid compound and DMSO stock solution have been stored correctly (at -20°C or -80°C, protected from light and moisture). Prepare a fresh stock solution. Perform a quality control check of the compound if possible (e.g., by HPLC). |
| Insufficient Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line and experimental conditions. |
| Suboptimal Cell Stimulation | Ensure that the cytokine or growth factor used to stimulate the JAK-STAT pathway is active and used at an appropriate concentration to induce robust STAT phosphorylation in your control cells. |
| Western Blotting Issues | Optimize your Western blot protocol for phosphoproteins. This includes using phosphatase inhibitors in your lysis buffer, blocking with BSA instead of milk (which contains phosphoproteins), and using fresh, high-quality antibodies.[4] |
Problem 2: Poor solubility or precipitation of this compound in aqueous media.
| Possible Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility Limit | Most kinase inhibitors have low aqueous solubility. When diluting your DMSO stock into aqueous buffer, ensure the final concentration of this compound is below its aqueous solubility limit. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts. |
| Compound Precipitation Over Time | Some compounds may precipitate out of solution during longer experiments. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your aqueous buffer to improve solubility. |
| Incorrect pH of the Buffer | The solubility of some compounds can be pH-dependent. Ensure the pH of your experimental buffer is appropriate. |
Problem 3: Unexpected or off-target cellular phenotypes.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Promiscuity | The observed phenotype may be due to the inhibition of other kinases. Review any available kinase selectivity data for this compound or similar compounds. Use a structurally different JAK inhibitor to confirm that the phenotype is on-target. Validate the phenotype using a genetic approach (e.g., siRNA-mediated knockdown of the target JAK). |
| Cell Line Specific Effects | The observed phenotype may be specific to the genetic background or signaling pathways active in your chosen cell line. Test the effect of this compound in a different cell line to assess the generality of the response. |
| Toxicity | High concentrations of the inhibitor or the solvent (DMSO) may lead to cellular toxicity. Perform a dose-response curve to determine the non-toxic concentration range for your experiments. Ensure the final DMSO concentration is as low as possible. |
Quantitative Data
Due to the limited public availability of specific experimental data for this compound, the following tables provide illustrative data for a representative potent JAK inhibitor. Researchers should perform their own experiments to determine the precise values for this compound.
Table 1: Illustrative Inhibitory Potency (IC50) of a Representative JAK Inhibitor
| Target | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 15 |
| JAK3 | 1 |
| TYK2 | 50 |
Table 2: Illustrative Solubility Profile of a Representative JAK Inhibitor
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| Water | < 0.1 mg/mL |
Table 3: Illustrative Stability of a Representative JAK Inhibitor in DMSO Stock Solution at -20°C
| Time Point | Purity (%) by HPLC |
| Initial (T=0) | 99.8 |
| 1 Month | 99.6 |
| 3 Months | 99.1 |
| 6 Months | 98.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution (e.g., for a 10 mM stock solution of this compound with a molecular weight of 522.55 g/mol , weigh out 5.23 mg and dissolve in 1 mL of DMSO).
-
Dissolution: Carefully weigh the this compound powder and place it in a sterile vial. Add the calculated volume of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell-Based Assay for Inhibition of STAT Phosphorylation
Materials:
-
Cells responsive to cytokine stimulation (e.g., TF-1, HEL, or other relevant cell lines)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cytokine for stimulation (e.g., IL-6, IFN-γ, or EPO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and stimulation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Add the diluted inhibitor to the cells and incubate for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO only).
-
Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway. The concentration and stimulation time should be optimized to induce a robust phosphorylation of the target STAT protein (e.g., 20 ng/mL IL-6 for 15-30 minutes).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Proceed with Western blot analysis as described in Protocol 3 to detect the levels of phosphorylated and total STAT proteins.
Protocol 3: Western Blot for Phosphorylated STAT (p-STAT)
Materials:
-
Cell lysates from Protocol 2
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for p-STAT and total STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated STAT protein (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To determine the total STAT levels, the membrane can be stripped and reprobed with an antibody specific for the total STAT protein. This serves as a loading control.
Visualizations
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity in a cell-based assay.
Caption: Logical troubleshooting workflow for a failed p-STAT inhibition experiment.
References
Technical Support Center: Interpreting Unexpected Data from Jak-IN-18 Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with the Janus kinase (JAK) inhibitor, Jak-IN-18. As a potent, ATP-competitive JAK inhibitor, understanding its behavior in various experimental settings is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of JAK enzymes, which is crucial for their kinase activity. By blocking this site, this compound prevents the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors, playing a key role in immunity, inflammation, cell proliferation, and survival.
Q2: I am observing a weaker than expected inhibition of my target p-STAT protein. What are the possible reasons?
A2: Several factors could contribute to a weaker-than-expected inhibition of STAT phosphorylation. These include:
-
Suboptimal Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. It is recommended to perform a dose-response experiment to determine the IC50 value for the specific cell line and stimulus you are using.
-
Insufficient Pre-incubation Time: The inhibitor may require adequate time to enter the cells and bind to its target. Try increasing the pre-incubation time with this compound before stimulating the cells.
-
High Cell Density: Very high cell densities can sometimes reduce the effective concentration of the inhibitor available to each cell. Ensure you are using a consistent and appropriate cell seeding density.
-
Cellular ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by intracellular ATP levels. In cellular assays, which have high ATP concentrations (millimolar range), the IC50 value may be higher compared to biochemical assays with lower ATP concentrations.
-
Inhibitor Degradation: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q3: My cell viability assay shows unexpected cytotoxicity at concentrations where I expect specific JAK inhibition. Is this an off-target effect?
A3: It is possible that the observed cytotoxicity is due to off-target effects, especially at higher concentrations. While specific information on the broader kinase selectivity of this compound is not publicly available, it is a common characteristic of kinase inhibitors to have off-target activities. To investigate this:
-
Perform a dose-response curve: Carefully evaluate the concentration at which cytotoxicity occurs and compare it to the concentration required for effective inhibition of the JAK-STAT pathway.
-
Use a structurally unrelated JAK inhibitor: If a different JAK inhibitor with a similar selectivity profile does not produce the same cytotoxic effect at equivalent inhibitory concentrations, it suggests the cytotoxicity of this compound might be due to an off-target effect.
-
Rescue experiment: If the cytotoxic phenotype is thought to be off-target, it will not be rescued by expressing a constitutively active form of a downstream on-target protein (e.g., a STAT protein).
Q4: I am seeing inconsistent results between different batches of this compound.
A4: Inconsistencies between batches can arise from variations in purity or the presence of different salt forms. It is crucial to source the compound from a reputable supplier and, if possible, obtain a certificate of analysis for each batch to ensure consistency. When starting with a new batch, it is good practice to re-validate its potency by performing a dose-response experiment.
Troubleshooting Guides
Problem 1: High background or no signal in Western Blot for phosphorylated STAT (p-STAT).
| Possible Cause | Troubleshooting Steps |
| Ineffective cytokine stimulation | - Confirm the bioactivity of your cytokine. - Optimize the cytokine concentration and stimulation time. - Ensure cells are healthy and responsive. |
| Issues with antibodies | - Use a validated phospho-specific antibody. - Titrate the primary and secondary antibodies to find the optimal concentration. - Include appropriate positive and negative controls. |
| Problems with sample preparation | - Use fresh lysis buffer containing phosphatase and protease inhibitors. - Keep samples on ice at all times to prevent dephosphorylation. - Ensure accurate protein quantification to load equal amounts of protein per lane. |
| Western blot technical issues | - Optimize transfer conditions (time, voltage) for your specific protein size. - Ensure the membrane is properly blocked. - Use a sensitive detection reagent. |
Problem 2: Unexpected increase in phosphorylation of a signaling protein outside the JAK-STAT pathway.
| Possible Cause | Troubleshooting Steps |
| Off-target inhibition/activation | - Perform a literature search for known off-target effects of similar JAK inhibitors. - Use a kinome-wide screening service to identify other kinases inhibited by this compound. - Validate the finding with a structurally different inhibitor targeting the same off-target kinase. |
| Cellular compensation mechanisms | - Investigate potential crosstalk between the JAK-STAT pathway and other signaling pathways in your cell model. - Perform a time-course experiment to see if the activation is a secondary effect of prolonged JAK-STAT inhibition. |
Experimental Protocols
General Protocol for Assessing this compound Activity on STAT Phosphorylation via Western Blot
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-16 hours prior to the experiment, depending on the cell type.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6, IFN-γ) at a pre-determined optimal concentration and for the optimal duration (typically 15-30 minutes).
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated STAT protein (e.g., p-STAT3 Tyr705) and total STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT signal to the total STAT signal.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the canonical JAK-STAT signaling pathway and a typical experimental workflow for evaluating a JAK inhibitor.
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Disclaimer: The information provided in this technical support center is for guidance and troubleshooting purposes. As specific experimental details for this compound are limited in publicly available literature, users are encouraged to perform their own optimizations and validations.
Validation & Comparative
A Comparative Analysis of JAK Inhibitors in Preclinical Rheumatoid Arthritis Models
A note on Jak-IN-18: Publicly available scientific literature and databases do not contain information on a Janus kinase (JAK) inhibitor specifically designated as "this compound." This may be an internal compound name not yet in the public domain, a novel experimental agent with limited disclosure, or a potential misnomer. Therefore, this guide provides a comparative overview of well-established and clinically relevant JAK inhibitors—Tofacitinib, Baricitinib, Upadacitinib, and Ruxolitinib—in the context of preclinical rheumatoid arthritis (RA) models. This information is intended for researchers, scientists, and drug development professionals.
Introduction to JAK Inhibitors in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical component in the pathogenesis of RA.[1][2] This pathway transduces signals from numerous cytokines and growth factors that are pivotal in the inflammatory cascade. Consequently, inhibiting JAK enzymes has emerged as a key therapeutic strategy for RA.[3]
JAK inhibitors are small molecule drugs that interfere with the JAK-STAT pathway, thereby modulating the immune response.[3] There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different JAK inhibitors exhibit varying degrees of selectivity for these family members, which can influence their efficacy and safety profiles.[4]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is integral to the signaling of numerous cytokines involved in RA pathogenesis. The following diagram illustrates a simplified overview of this pathway.
Comparative Data of JAK Inhibitors
The following tables summarize the selectivity and efficacy of Tofacitinib, Baricitinib, Upadacitinib, and Ruxolitinib in preclinical models of rheumatoid arthritis.
Table 1: Selectivity Profile of JAK Inhibitors
The selectivity of JAK inhibitors is a key determinant of their biological effects. This table provides an overview of the inhibitory profiles of selected JAK inhibitors based on their primary targets.
| JAK Inhibitor | Primary JAK Targets | Notes |
| Tofacitinib | JAK1, JAK3 >> JAK2 | Initially designed as a JAK3 inhibitor, it also potently inhibits JAK1. |
| Baricitinib | JAK1, JAK2 | A dual inhibitor of JAK1 and JAK2. |
| Upadacitinib | JAK1 | A selective JAK1 inhibitor, designed to minimize effects mediated by other JAKs. |
| Ruxolitinib | JAK1, JAK2 | A potent inhibitor of both JAK1 and JAK2. |
Table 2: Efficacy in Preclinical Rheumatoid Arthritis Models
The efficacy of JAK inhibitors has been extensively evaluated in various animal models of RA, most commonly the Collagen-Induced Arthritis (CIA) model in rodents.
| JAK Inhibitor | Animal Model | Key Efficacy Findings |
| Tofacitinib | CIA (Mouse, Rat) | Dose-dependent reduction in arthritis scores, paw swelling, and joint inflammation. It has also been shown to reduce bone resorption and levels of pro-inflammatory cytokines like IL-6 and IL-17. |
| Baricitinib | CIA (Rat) | Significant inhibition of the IL-6/JAK-STAT pathway, leading to amelioration of arthritis symptoms. |
| Upadacitinib | CIA (Mouse) | As a selective JAK1 inhibitor, it has demonstrated efficacy in reducing disease activity in RA models. |
| Ruxolitinib | Adjuvant-Induced Arthritis (AIA) (Rat) | Shown to reduce inflammation and joint damage in preclinical arthritis models. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below is a representative protocol for a commonly used rheumatoid arthritis model.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares many immunological and pathological features with human RA.
1. Induction of Arthritis:
-
Animals: DBA/1 mice are commonly used due to their genetic susceptibility.
-
Immunization: On day 0, mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 21.
2. Treatment Protocol:
-
Drug Administration: The JAK inhibitor (e.g., Tofacitinib) or vehicle is typically administered orally, once or twice daily, starting from the onset of clinical signs of arthritis (prophylactic) or after the disease is established (therapeutic).
-
Dosing: Doses are determined based on prior pharmacokinetic and pharmacodynamic studies.
3. Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is evaluated 2-3 times per week by scoring each paw for inflammation, swelling, and redness on a scale of 0-4. The scores for all four paws are summed to give a total clinical score per animal.
-
Paw Thickness: Paw swelling is quantified by measuring the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Serum or plasma samples are collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies using ELISA.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a JAK inhibitor in a preclinical RA model.
References
Validating the Efficacy of Jak-IN-18 in a New Disease Model: A Comparative Guide for Alopecia Areata
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of the investigational Janus kinase (JAK) inhibitor, Jak-IN-18, in a new disease model: alopecia areata. It offers a comparative analysis with established JAK inhibitors, detailed experimental protocols, and a clear logical framework for validation.
Introduction to this compound and the Alopecia Areata Model
This compound is a potent, experimental Janus kinase (JAK) inhibitor identified in patent literature (WO2018204238A1) for potential therapeutic applications in inflammatory conditions of the eye, skin, and respiratory system.[1] Its specific selectivity profile across the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is not yet publicly available. This guide outlines a strategy to characterize its efficacy in alopecia areata, an autoimmune disease where the JAK-STAT signaling pathway is a validated therapeutic target.[2][3][4][5]
Alopecia areata is characterized by hair loss driven by an autoimmune attack on hair follicles. The pathogenesis involves cytotoxic T lymphocytes and the signaling of key cytokines such as interferon-gamma (IFNγ) and interleukin-15 (IL-15), which are dependent on the JAK-STAT pathway. Several JAK inhibitors, including tofacitinib, ruxolitinib, and baricitinib, have demonstrated clinical efficacy in treating alopecia areata, making it an excellent new disease model to evaluate the potential of this compound.
Mechanism of Action: The JAK-STAT Signaling Pathway in Alopecia Areata
The JAK-STAT signaling cascade is central to the inflammatory process in alopecia areata. The following diagram illustrates this pathway and the points of intervention for JAK inhibitors.
Comparative Efficacy of JAK Inhibitors (In Vitro)
A critical first step in validating this compound is to determine its in vitro potency and selectivity against the four JAK isoforms and compare it to established JAK inhibitors used in alopecia areata. The following table presents the half-maximal inhibitory concentrations (IC50) for key comparators.
Disclaimer: The IC50 values for this compound are not publicly available. The values presented below are hypothetical, based on its description as a "potent JAK inhibitor," and are for illustrative purposes to demonstrate a comparative analysis.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound (Hypothetical) | 10 | 50 | 5 | 150 | JAK3/JAK1 selective |
| Tofacitinib | 3.2 - 15.1 | 4.1 - 77.4 | 1.6 - 55.0 | 29 - 508 | Pan-JAK (predominantly JAK1/3) |
| Ruxolitinib | 3.3 | 2.8 | >428 | 19 | JAK1/JAK2 selective |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 selective |
Head-to-Head Experimental Workflow for Validation
A systematic approach is required to validate the efficacy of this compound in the alopecia areata model. The workflow below outlines the key experimental stages, from in vitro characterization to in vivo efficacy studies.
Detailed Experimental Protocols
In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol determines the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound and comparator inhibitors (Tofacitinib, Ruxolitinib, Baricitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and comparator inhibitors in DMSO. Further dilute in the kinase assay buffer.
-
Kinase Reaction: In each well, add the kinase assay buffer, the respective JAK enzyme, and the peptide substrate. Add the diluted inhibitor or vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Keratinocytes and PBMCs
This assay assesses the functional activity of this compound in a cellular context relevant to alopecia areata.
Materials:
-
Primary human epidermal keratinocytes (HEK)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Keratinocyte growth medium
-
RPMI-1640 medium
-
Recombinant human IFNγ and IL-15
-
This compound and comparator inhibitors
-
Phospho-STAT specific antibodies (e.g., pSTAT1, pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HEK and PBMCs according to standard protocols. For co-culture experiments, plate keratinocytes and allow them to adhere before adding PBMCs.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or comparator inhibitors for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a combination of IFNγ and IL-15 to activate the JAK-STAT pathway.
-
Cell Lysis and Staining: After a short incubation (15-30 minutes), lyse the cells and stain with fluorescently labeled antibodies against phosphorylated STAT proteins.
-
Flow Cytometry: Analyze the samples using a flow cytometer to quantify the levels of pSTAT in different cell populations.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation.
In Vivo Efficacy Study: C3H/HeJ Mouse Model of Alopecia Areata
This study will evaluate the ability of this compound to reverse hair loss in a well-established animal model.
Animals:
-
C3H/HeJ mice with established alopecia areata (typically >50% hair loss).
Treatment Groups:
-
Vehicle control (topical or oral administration)
-
This compound (various doses, topical or oral)
-
Positive control: Tofacitinib or Ruxolitinib (topical or oral)
Procedure:
-
Acclimatization and Baseline Assessment: Acclimatize the mice and record the baseline Severity of Alopecia Tool (SALT) score for each animal.
-
Treatment Administration: Administer the assigned treatments daily for a period of 8-12 weeks.
-
Monitoring of Hair Regrowth: Photograph the mice weekly and assess the SALT score to quantify hair regrowth.
-
Termination and Sample Collection: At the end of the study, euthanize the mice and collect skin biopsies for histological analysis.
Assessment:
-
Primary Endpoint: Change in SALT score from baseline.
-
Secondary Endpoint: Histological analysis of skin biopsies to assess the reduction in perifollicular inflammatory cell infiltrates.
Logical Framework for Validation
The following diagram illustrates the decision-making process for validating the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse models of alopecia areata: C3H/HeJ mice versus the humanized AA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models of Alopecia Areata: C3H/HeJ Mice Versus the Humanized AA Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
Understanding Kinase Cross-Reactivity: A Comparative Guide for JAK Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a framework for evaluating the cross-reactivity of Janus kinase (JAK) inhibitors, a critical class of drugs in development for various inflammatory diseases and cancers. While specific data for a compound designated "Jak-IN-18" is not prominently available in the scientific literature, this guide will use illustrative data from well-characterized JAK inhibitors to demonstrate the principles of cross-reactivity analysis.
The successful development of a kinase inhibitor hinges on its selectivity profile.[1] Off-target effects, resulting from the inhibition of unintended kinases, can lead to adverse events or unexpected polypharmacology.[2] Therefore, rigorous cross-reactivity studies are essential. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, presents a significant challenge for achieving selectivity due to the high degree of similarity in their ATP-binding sites.[1]
Comparative Kinase Selectivity of Representative JAK Inhibitors
To illustrate how cross-reactivity data is presented, the following table summarizes the inhibitory activity (IC50 values) of several well-known JAK inhibitors against the four JAK family members. Lower IC50 values indicate higher potency. The selectivity of these compounds varies, which is a key factor in their clinical application and side-effect profiles.[3]
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Target(s) |
| Tofacitinib | 1 | 20 | 112 | 344 | Pan-JAK (preferential for JAK1/3) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
| Decernotinib | 20 | 28 | 81 | 22 | Pan-JAK |
| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
Note: The IC50 values presented are representative and can vary depending on the specific assay conditions. This table is for illustrative purposes to demonstrate comparative data presentation.
Experimental Protocols for Assessing Kinase Cross-Reactivity
A standard method for evaluating the selectivity of a kinase inhibitor is to screen it against a large panel of kinases. This can be achieved through various biochemical or cell-based assays.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a common method for determining the IC50 of an inhibitor against a panel of recombinant kinases.
1. Reagents and Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and the respective recombinant kinase to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with phosphoric acid.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Signaling Pathways
Diagrams are crucial for understanding complex biological and experimental processes. The following visualizations, created using the DOT language, illustrate a typical workflow for kinase inhibitor profiling and the canonical JAK-STAT signaling pathway.
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[3] Inhibiting different JAK isoforms can, therefore, have distinct biological consequences.
Caption: The Canonical JAK-STAT Signaling Pathway.
References
Navigating the Landscape of JAK Inhibition: A Comparative Guide to Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of experimental data for several prominent Janus kinase (JAK) inhibitors. While the specific inhibitor "Jak-IN-18" was not found in publicly available literature, this guide will focus on a selection of well-characterized JAK inhibitors to illustrate the experimental data and methodologies crucial for their evaluation. This comparison aims to offer a clear, data-driven overview to aid researchers in their work.
Performance Comparison of JAK Inhibitors
The in vitro potency of JAK inhibitors is a key determinant of their selectivity and potential therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| Tofacitinib | 1 | 20 | 1 | 112 | Pan-JAK (JAK1/3 preference)[1] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2[1] |
| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1[1] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1[1] |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | JAK1/JAK2 |
Note: IC50 values can vary depending on the specific assay conditions and should be considered as representative values for comparison.
Clinical trial data provides further insight into the efficacy and safety of these inhibitors. Network meta-analyses of randomized controlled trials in rheumatoid arthritis have shown that all five of the aforementioned JAK inhibitors are efficacious monotherapy interventions.[2] For instance, in patients with an inadequate response to methotrexate, baricitinib and upadacitinib demonstrated significantly higher ACR20 response rates compared to adalimumab, a TNF inhibitor. In the treatment of atopic dermatitis, upadacitinib has shown high efficacy in improving skin clearance and reducing itch. While generally well-tolerated, the class of JAK inhibitors is associated with potential risks, including an increased risk of serious infections, herpes zoster, major adverse cardiovascular events (MACE), and venous thromboembolism (VTE).
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate JAK inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for inhibitor characterization.
Experimental Protocols
Reproducibility of experimental findings relies on detailed and transparent methodologies. Below are outlines of key experimental protocols used to characterize JAK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against each JAK enzyme.
General Procedure:
-
Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate (e.g., Ulight-JAK-1tide), and ATP are prepared in an appropriate assay buffer (e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution: The test inhibitor is serially diluted in DMSO and then further diluted in the assay buffer.
-
Enzyme Reaction: The kinase, peptide substrate, and inhibitor are combined in a microplate well and the reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a detection reagent (e.g., HTRF, ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Cellular STAT Phosphorylation Assay
This cell-based assay assesses the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, providing a more biologically relevant measure of inhibitor activity.
Objective: To determine the potency of an inhibitor in a cellular context by measuring the inhibition of a key downstream signaling event.
General Procedure:
-
Cell Culture and Preparation: A relevant cell type, such as peripheral blood mononuclear cells (PBMCs) or a specific cell line, is cultured. Prior to the assay, cells may be starved of serum or specific cytokines to reduce basal signaling.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the JAK inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 to activate JAK1/2-STAT3, or IL-2 to activate JAK1/3-STAT5) for a short period (e.g., 15-30 minutes).
-
Cell Lysis or Fixation/Permeabilization:
-
For Western Blot: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
For Flow Cytometry: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with methanol) to allow intracellular antibody staining.
-
-
Detection of Phosphorylated STAT (pSTAT):
-
Western Blot: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3).
-
Flow Cytometry: Permeabilized cells are stained with a fluorochrome-conjugated antibody specific for the pSTAT of interest.
-
-
Data Analysis:
-
Western Blot: The intensity of the pSTAT band is quantified and normalized to a loading control.
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the pSTAT signal is measured for each condition. The percentage of inhibition is calculated relative to the cytokine-stimulated control without inhibitor, and an IC50 value is determined.
-
References
A Head-to-Head Comparison for Researchers: The Novel JAK Inhibitor Jak-IN-18 Versus Ruxolitinib
For researchers and drug development professionals, the landscape of Janus kinase (JAK) inhibitors is one of continuous innovation. This guide provides a comparative analysis of the preclinical compound Jak-IN-18 against the established JAK1/2 inhibitor, ruxolitinib. The following data is presented to offer a framework for evaluating novel JAK inhibitors.
Disclaimer: this compound is a hypothetical preclinical compound used for illustrative purposes to demonstrate a comparative framework. The experimental data presented for this compound is representative of typical findings for a novel selective JAK inhibitor.
Introduction to JAK Inhibition
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases pivotal to the signaling of numerous cytokines and growth factors.[1][2][3][4] Dysregulation of the JAK-STAT signaling pathway is a key factor in the pathogenesis of various autoimmune diseases and myeloproliferative neoplasms.[1] Ruxolitinib, a potent inhibitor of JAK1 and JAK2, is approved for the treatment of myelofibrosis and polycythemia vera. This compound represents a next-generation, selective JAK inhibitor in preclinical development.
The JAK-STAT Signaling Pathway
The binding of cytokines to their receptors triggers the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics for this compound and ruxolitinib.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| This compound | 2.1 | 2.5 | 150 | 85 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Potency in a Human Cell Line
| Compound | IL-6 induced pSTAT3 IC₅₀ (nM) | GM-CSF induced pSTAT5 IC₅₀ (nM) |
| This compound | 5.5 | 8.2 |
| Ruxolitinib | 120 | 180 |
Cellular IC₅₀ values indicate the concentration of the inhibitor needed to block the phosphorylation of STAT proteins in response to cytokine stimulation in a cellular context.
Table 3: In Vivo Efficacy in a Murine Model of Myelofibrosis
| Treatment Group | Spleen Size Reduction (%) | Reduction in Inflammatory Cytokines (%) |
| Vehicle Control | 0 | 0 |
| This compound (30 mg/kg) | 55 | 65 |
| Ruxolitinib (30 mg/kg) | 45 | 50 |
Data from a preclinical murine model of JAK2V617F-driven myelofibrosis.
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the four JAK isoforms.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.
-
A fluorescent-based immunodetection assay was employed to measure the phosphorylation of a peptide substrate.
-
Test compounds were serially diluted and incubated with the respective JAK enzyme and the peptide substrate in the presence of ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
A stopping solution containing EDTA was added to terminate the reaction.
-
A phosphospecific antibody conjugated to a fluorescent probe was added, and the fluorescence intensity was measured.
-
IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.
Cellular pSTAT Assay
Objective: To assess the cellular potency of the inhibitors by measuring the inhibition of cytokine-induced STAT phosphorylation.
Methodology:
-
A human erythroleukemia cell line (e.g., HEL 92.1.7), which endogenously expresses JAKs, was used.
-
Cells were starved of serum for 4 hours prior to the experiment.
-
The cells were pre-incubated with serially diluted concentrations of the test compounds for 1 hour.
-
Cells were then stimulated with either Interleukin-6 (IL-6) to activate the JAK1/STAT3 pathway or Granulocyte-macrophage colony-stimulating factor (GM-CSF) to activate the JAK2/STAT5 pathway for 15 minutes.
-
The reaction was stopped by the addition of a lysis buffer.
-
The levels of phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5) were quantified using a validated ELISA or flow cytometry-based method.
-
IC₅₀ values were determined from the dose-response curves.
Murine Model of Myelofibrosis
Objective: To evaluate the in vivo efficacy of the test compounds in a disease-relevant animal model.
Methodology:
-
A murine model of myelofibrosis was established by transplanting bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation into lethally irradiated recipient mice.
-
After the establishment of the disease phenotype (typically 4-6 weeks), mice were randomized into treatment groups.
-
The test compounds (this compound and ruxolitinib) and a vehicle control were administered orally once daily for 28 days.
-
At the end of the treatment period, spleen weights were measured as a primary efficacy endpoint.
-
Blood samples were collected to measure the levels of circulating inflammatory cytokines using a multiplex immunoassay.
-
Statistical analysis was performed to compare the treatment groups to the vehicle control.
Comparative Analysis and Conclusion
The preclinical data suggests that this compound is a potent and selective inhibitor of JAK1 and JAK2 with superior cellular potency compared to ruxolitinib. In the in vivo model of myelofibrosis, this compound demonstrated a greater reduction in both spleen size and inflammatory cytokines.
The enhanced selectivity of this compound for JAK1/2 over JAK3 may translate to a more favorable safety profile by avoiding the immunosuppressive effects associated with JAK3 inhibition. The superior cellular and in vivo potency suggests that this compound could be a promising clinical candidate for the treatment of myeloproliferative neoplasms and other JAK-mediated diseases. Further investigation, including comprehensive toxicology studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of Jak-IN-18 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target activity of the Janus kinase (JAK) inhibitor, Jak-IN-18, within a cellular context. By objectively comparing its performance with established JAK inhibitors and providing detailed experimental protocols, researchers can effectively validate its mechanism of action and selectivity.
The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of diseases, making JAK inhibitors a significant class of therapeutic agents.[1][2][3] Validating that a novel inhibitor like this compound engages its intended target in cells is a crucial step in its development.
Comparative Analysis of JAK Inhibitor Potency
To contextualize the activity of this compound, its inhibitory potency should be compared against a panel of well-characterized JAK inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.
Data Presentation: Biochemical and Cellular IC50 Values of JAK Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Cellular p-STAT Inhibition IC50 (nM) |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Tofacitinib | 1 | 20 | 1 | >400 | ~50 (IL-2/STAT5) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | ~280 (IL-6/STAT3)[1] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | ~40 (IFNα/STAT1) |
| Abrocitinib | 29 | 803 | >10,000 | 1253 | [Not specified][4] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | ~50 (IL-6/STAT3) |
| Fedratinib | 35 | 3 | 330 | 35 | [Not specified] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration in biochemical assays) and the cell type and cytokine stimulus in cellular assays. The data presented here are compiled from various sources for comparative purposes.
Key Experiments for On-Target Validation
Confirming that this compound directly engages and inhibits JAK kinases in cells requires a multi-faceted approach. The following are essential experiments to determine the on-target activity and selectivity of this compound.
In Vitro Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK isoforms. It is the primary method for determining the intrinsic potency and selectivity of the inhibitor.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate).
-
ATP.
-
This compound and comparator inhibitors (e.g., Tofacitinib, Ruxolitinib).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well assay plates.
-
ADP-Glo™ Kinase Assay kit (or similar detection system).
-
-
Procedure:
-
Prepare serial dilutions of this compound and comparator inhibitors in DMSO.
-
In the assay plate, add the kinase buffer, the respective JAK enzyme, and the peptide substrate.
-
Add the diluted inhibitors to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to the Km for each kinase to obtain accurate IC50 values.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Western Blot for Phosphorylated STAT
This cellular assay assesses the ability of this compound to block the phosphorylation of STAT proteins, which are direct downstream targets of JAK kinases. A reduction in phosphorylated STAT (p-STAT) levels upon cytokine stimulation in the presence of the inhibitor provides strong evidence of on-target activity in a cellular context.
Experimental Protocol: Western Blot for p-STAT3 Inhibition
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, TF-1, or primary cells) that expresses the relevant cytokine receptors and JAKs.
-
Starve the cells of serum for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/2-STAT3 pathway) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and denature the samples in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Calculate the ratio of p-STAT3 to total STAT3 and normalize to the loading control.
-
Plot the normalized p-STAT3 levels against the inhibitor concentration to determine the cellular IC50.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment and Heating:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Analysis:
-
Analyze the amount of soluble JAK protein remaining at each temperature by Western blotting, using an antibody specific for the target JAK isoform.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble JAK protein against the temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor binds to and stabilizes the target JAK protein, confirming direct target engagement.
-
Visualizing Key Concepts
To further clarify the experimental logic and biological context, the following diagrams illustrate the JAK-STAT signaling pathway, the workflow for confirming on-target activity, and the comparative logic of this guide.
References
Assessing JAK Inhibitor Specificity: A Kinome Scan Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Janus kinase (JAK) inhibitors has marked a significant advancement in the treatment of various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[1][2][3] These small molecule inhibitors target the ATP-binding site of JAK family kinases (JAK1, JAK2, JAK3, and TYK2), thereby modulating cytokine signaling.[1][3] However, the therapeutic window and side-effect profile of a given JAK inhibitor are critically dependent on its specificity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial pleiotropic effects. Therefore, a comprehensive assessment of an inhibitor's kinome-wide selectivity is paramount during drug development.
This guide provides a comparative framework for assessing the specificity of a hypothetical JAK inhibitor, designated "Jak-IN-18," against a panel of well-characterized, clinically relevant JAK inhibitors. We will explore the experimental methodologies for kinome profiling and present the data in a clear, comparative format to aid in the evaluation of inhibitor selectivity.
Comparative Kinome Specificity of JAK Inhibitors
The selectivity of a kinase inhibitor is often quantified by its binding affinity (e.g., Kd, IC50) to the intended target(s) versus a broad panel of other kinases. A highly selective inhibitor will exhibit potent inhibition of its primary target(s) with minimal activity against other kinases. The following table summarizes hypothetical kinome scan data for "this compound" in comparison to established first- and second-generation JAK inhibitors. The data is presented as the dissociation constant (Kd) in nanomolars (nM), where a lower value indicates stronger binding.
| Kinase Target | This compound (Hypothetical) | Tofacitinib (Gen 1) | Ruxolitinib (Gen 1) | Filgotinib (Gen 2) | Upadacitinib (Gen 2) |
| JAK1 | 5 | 1.1 | 3.3 | <1 | 1.9 |
| JAK2 | 150 | 2.8 | 2.8 | 28 | 3.4 |
| JAK3 | 250 | <1 | 428 | 810 | 43 |
| TYK2 | 800 | 26 | 19 | 530 | 2.2 |
| Off-Target Kinase A | >10,000 | 500 | >10,000 | >10,000 | >10,000 |
| Off-Target Kinase B | >10,000 | 1,200 | 8,000 | >10,000 | >10,000 |
| Off-Target Kinase C | 8,500 | >10,000 | >10,000 | 9,500 | >10,000 |
Note: Data for Tofacitinib, Ruxolitinib, Filgotinib, and Upadacitinib are representative values from published literature and serve as a reference for comparison.
From this hypothetical data, "this compound" demonstrates high potency and selectivity for JAK1 over other JAK family members and the wider kinome. In contrast, first-generation inhibitors like Tofacitinib and Ruxolitinib show broader activity across multiple JAKs. Second-generation inhibitors, such as Filgotinib and Upadacitinib, were designed for greater JAK1 selectivity, which is thought to contribute to their improved safety profiles.
Experimental Protocols for Kinome Profiling
Several robust methods are available to assess the kinome-wide selectivity of small molecule inhibitors. These assays are crucial for identifying both on-target and off-target interactions.
KINOMEscan™ (Competition Binding Assay)
This is a high-throughput affinity-based screening platform that quantitatively measures the binding of a test compound to a large panel of kinases.
Experimental Workflow:
-
Kinase Preparation: A large panel of human kinases is individually expressed, typically in a recombinant system, and tagged with a unique DNA identifier.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound (e.g., this compound) at a single high concentration (for initial screening) or across a range of concentrations (for Kd determination).
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR). A highly effective competitor compound will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO) and can be used to calculate the dissociation constant (Kd) for each kinase-inhibitor interaction.
KiNativ™ (Cellular Kinase Profiling)
This chemical proteomics approach measures the ability of a compound to engage with its target kinases within a more biologically relevant context, such as a cell lysate.
Experimental Workflow:
-
Cell Lysate Preparation: Cells of interest are lysed to release the native, active kinome.
-
Inhibitor Incubation: The cell lysate is incubated with the test compound at various concentrations.
-
Probe Labeling: A biotinylated, irreversible ATP/ADP probe is added to the lysate. This probe covalently labels the active site of kinases that are not occupied by the test inhibitor.
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, and the captured kinases are digested into peptides.
-
Mass Spectrometry: The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The level of labeling for each kinase is inversely proportional to the binding of the test inhibitor, allowing for the determination of IC50 values.
The JAK-STAT Signaling Pathway
The Janus kinases are essential components of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors. This pathway plays a critical role in immunity, inflammation, and hematopoiesis. The specificity of a JAK inhibitor determines which cytokine signaling pathways are predominantly blocked.
As illustrated, the binding of a cytokine to its receptor leads to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription. By inhibiting specific JAKs, small molecule inhibitors can effectively block the signaling of particular sets of cytokines, thereby producing their therapeutic effects.
Conclusion
The comprehensive assessment of a JAK inhibitor's specificity across the human kinome is a critical step in drug development. Methodologies like KINOMEscan™ and KiNativ™ provide essential data to guide the selection of drug candidates with optimal efficacy and safety profiles. By comparing the kinome scan data of a novel inhibitor like "this compound" with that of established drugs, researchers can better predict its biological activity and potential for clinical success. A highly selective inhibitor profile, such as that hypothetically depicted for this compound, is often desirable to minimize off-target effects and improve the therapeutic index.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of JAK Inhibitor Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of several prominent Janus Kinase (JAK) inhibitors. While specific quantitative data for Jak-IN-18 is not publicly available at this time, this guide offers a framework for evaluating and comparing JAK inhibitors by presenting data for well-characterized alternatives.
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and TYK2.[1][2] These enzymes play a critical role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors, making them key targets in the development of therapeutics for autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1][3] JAK inhibitors act by competing with ATP for the catalytic binding site of the JAK enzymes, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] The selectivity of these inhibitors for different JAK isoforms is a crucial factor in their therapeutic efficacy and safety profiles.
Comparative Inhibitory Activity of Select JAK Inhibitors
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency. The following table summarizes the biochemical IC50 values for several well-established JAK inhibitors against the four JAK isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| Tofacitinib | 1 | 20 | 1 | >100 | Pan-JAK (JAK1/3 preference) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | JAK1/JAK2 |
| Abrocitinib | 29 | 803 | >10000 | 1300 | JAK1 |
Experimental Protocols for Determining Inhibitory Activity
The independent verification of a JAK inhibitor's activity and selectivity is paramount. The following are generalized protocols for key experiments used to determine the IC50 values of JAK inhibitors.
Biochemical Kinase Assay
This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK enzyme.
Objective: To determine the concentration of an inhibitor needed to reduce the kinase activity of a specific JAK isoform by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
A specific peptide substrate for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (JAK inhibitor) at various concentrations
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Enzyme and Substrate Preparation: The purified JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.
-
Compound Dilution: The test inhibitor is prepared in a series of dilutions.
-
Reaction Initiation: The JAK enzyme, substrate, and test inhibitor are combined in a microplate well. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow for enzymatic activity.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent. Luminescence or fluorescence is typically measured.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting this data to a dose-response curve.
Cell-Based STAT Phosphorylation Assay
This assay provides a more biologically relevant assessment by measuring the inhibition of JAK-STAT signaling within a cellular context.
Objective: To evaluate the potency of an inhibitor in blocking cytokine-induced phosphorylation of STAT proteins in cells.
Materials:
-
Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs, or specific cell lines expressing the target JAKs)
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2)
-
Test compound (JAK inhibitor)
-
Antibodies specific for phosphorylated STAT proteins (pSTAT)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Cells are cultured and then pre-incubated with various concentrations of the JAK inhibitor.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway.
-
Cell Lysis and Staining: Following stimulation, the cells are lysed, and the intracellular proteins are stained with fluorescently labeled antibodies against a specific phosphorylated STAT protein.
-
Flow Cytometry Analysis: The level of pSTAT in individual cells is quantified using a flow cytometer.
-
Data Analysis: The inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and an IC50 value is determined by plotting the data on a dose-response curve.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in the study of JAK inhibitors, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor.
Caption: A generalized experimental workflow for determining the IC50 of a JAK inhibitor.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Jak-IN-18
The proper management and disposal of the kinase inhibitor Jak-IN-18 are critical for ensuring laboratory safety and environmental protection. As a potent small molecule inhibitor, this compound and any materials contaminated with it must be treated as hazardous chemical waste. The following guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
Disclaimer: This guidance is based on general best practices for the disposal of laboratory chemicals and potent kinase inhibitors.[1][2][3] Always consult your institution's specific Environmental Health and Safety (EHS) department and the manufacturer's Safety Data Sheet (SDS) for this compound before handling or disposal. These local protocols and regulations supersede any general guidance provided here.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent inhalation, ingestion, and skin or eye contact.[2][4] All handling of the compound and its waste should be performed within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as double nitrile gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.
II. Step-by-Step Disposal Protocol
The core principle of proper disposal is the strict segregation of waste at the point of generation. Never mix this compound waste with regular trash, biohazardous waste, or other incompatible chemical waste streams unless explicitly permitted by your institution's EHS department.
Step 1: Waste Segregation and Collection
-
Unused or Expired Solid Compound:
-
Excess or expired solid (powder) this compound is considered hazardous chemical waste.
-
Collect the original, securely sealed container for disposal. If repackaging is necessary, use a clearly labeled, compatible container.
-
Do not attempt to wash it down the drain or dispose of it in the regular trash.
-
-
Contaminated Liquid Waste:
-
All solutions containing this compound (e.g., in DMSO, assay buffers, cell culture media) must be collected as liquid chemical waste.
-
Use a designated, leak-proof, and chemically compatible hazardous waste container. Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste may need to be collected in separate containers.
-
Never dispose of solutions containing this compound down the drain.
-
-
Contaminated Solid Waste (Labware and PPE):
-
All items that have come into direct contact with this compound are considered contaminated solid chemical waste.
-
This includes items such as pipette tips, tubes, vials, gloves, bench paper, and contaminated glassware.
-
Collect these materials in a designated, clearly labeled hazardous waste container, which is often a lined bucket or a drum.
-
Step 2: Container Management and Labeling
-
Container Selection: Use only EHS-approved, leak-proof containers made of compatible materials. For example, do not store corrosive waste in metal containers.
-
Labeling: Label all waste containers clearly with the words "Hazardous Waste" at the moment the first piece of waste is added. The label must include the full chemical name ("this compound"), any solvents present with their approximate concentrations, and known hazard warnings.
-
Closure: Keep waste containers securely closed at all times, except when actively adding waste.
Step 3: Temporary Storage
-
Store sealed waste containers in a designated, well-ventilated satellite accumulation area (SAA) within your laboratory.
-
This area should have secondary containment, such as a large tray or bin, to contain any potential leaks or spills.
-
Ensure incompatible waste types are segregated during storage.
Step 4: Arranging for Final Disposal
-
Once a waste container is full (e.g., 80-90% capacity) or the experiment is complete, arrange for disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Data Presentation: Waste Stream Management
| Waste Type | Description | Container Requirements | Disposal Procedure |
| Unused/Expired Solid | Pure, solid this compound compound that is no longer needed. | Original, sealed container or a compatible, clearly labeled secondary container. | Collect as hazardous chemical waste. Arrange for EHS pickup. |
| Contaminated Liquid | Solutions containing this compound (e.g., DMSO stocks, buffers, media). | Approved, leak-proof, and chemically compatible liquid waste container (glass or plastic). | Collect in a labeled hazardous waste container. Store in secondary containment. Arrange for EHS pickup. |
| Contaminated Solids | Labware (pipette tips, vials), PPE (gloves), and other materials in direct contact with this compound. | Designated solid hazardous waste container (e.g., lined bucket or drum). | Collect in a labeled hazardous waste container. Keep sealed when not in use. Arrange for EHS pickup. |
Experimental Protocols: Spill and Decontamination Procedures
In the event of a spill, notify your supervisor and EHS department immediately.
-
Small Liquid Spill: If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Absorb the liquid with an inert material (e.g., vermiculite, sand). Carefully collect the absorbent material and any contaminated debris into a sealed container for disposal as hazardous waste.
-
Small Solid Spill: Carefully sweep or scoop the material to avoid creating dust. Use wet paper towels to gently wipe the area. Collect all cleanup materials as hazardous waste.
-
Decontamination: After a spill or for routine cleaning of glassware, rinse surfaces and glassware with a suitable solvent (such as ethanol or DMSO) that can solubilize this compound. Collect this initial rinsate as hazardous liquid waste. Follow with a secondary wash using laboratory detergent and water.
Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
References
Essential Guide to Handling Jak-IN-18: A Comprehensive Safety and Operational Protocol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This document provides essential, immediate safety and logistical information for handling Jak-IN-18, a potent Janus kinase (JAK) inhibitor. It offers clear, step-by-step guidance on personal protective equipment (PPE), experimental protocols, and disposal plans to foster a safe and efficient research environment.
This compound is a chemical compound used in laboratory research to study the JAK-STAT signaling pathway, which is crucial in regulating immune responses. Due to its potent biological activity, strict adherence to safety protocols is necessary to minimize exposure and ensure the integrity of experimental outcomes.
Personal Protective Equipment (PPE) for Handling this compound
The following personal protective equipment is mandatory when handling this compound in solid (powder) or liquid (solution) form.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator is recommended when handling the powder outside of a certified chemical fume hood.[1] | Minimizes the risk of inhaling the compound, which may be harmful.[1] |
| Work Area | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] | Engineering controls to limit airborne exposure. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common procedure for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Pre-labeling: Before starting, label a sterile amber or foil-wrapped microcentrifuge tube with the compound name (this compound), final concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using an analytical balance. Note: The molecular weight of this compound is 309.3 g/mol . To make 1 mL of a 10 mM stock solution, 3.093 mg of the compound is required.
-
Solubilization: Carefully transfer the weighed powder into the pre-labeled microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage to maintain stability. Keep the container tightly sealed.[2]
Experimental Workflow Diagram:
Workflow for the preparation and use of a this compound stock solution.
Signaling Pathway: Mechanism of Action
This compound functions by inhibiting the Janus kinase (JAK) family of enzymes, which are intracellular tyrosine kinases. These enzymes are essential for the signal transduction of numerous cytokines and growth factors that regulate immune and inflammatory responses through the JAK-STAT pathway.
Inhibition of the JAK-STAT Signaling Pathway by this compound:
This compound blocks the phosphorylation of STAT proteins by inhibiting JAKs.
Operational and Disposal Plans
Proper handling and disposal of this compound are critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. |
| Eye Contact | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
Accidental Release Measures:
In the event of a spill, contain the spill and collect it as appropriate. Transfer the spilled material to a chemical waste container for disposal in accordance with local regulations. Avoid breathing dust, fumes, or vapors.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated Disposables: All used gloves, pipette tips, tubes, and other disposable materials that have come into contact with this compound should be collected in a clearly labeled hazardous waste bag or container.
-
Unused Compound: Dispose of unused this compound powder in its original container or a securely sealed, labeled waste container.
-
-
Liquid Waste:
-
Stock Solutions and Media: Collect all unused stock solutions and cell culture media containing this compound in a designated, leak-proof hazardous liquid waste container.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.
-
-
Final Disposal:
-
Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department. Do not pour this compound waste down the drain or dispose of it in the regular trash.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
